Product packaging for Methyl prolinate hydrochloride(Cat. No.:CAS No. 2133-40-6)

Methyl prolinate hydrochloride

Cat. No.: B554962
CAS No.: 2133-40-6
M. Wt: 165.62 g/mol
InChI Key: HQEIPVHJHZTMDP-JEDNCBNOSA-N
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Description

Methyl prolinate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 165.62 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl L-prolinate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12ClNO2 B554962 Methyl prolinate hydrochloride CAS No. 2133-40-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-9-6(8)5-3-2-4-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEIPVHJHZTMDP-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2133-40-6
Record name L-Proline, methyl ester, hydrochloride (1:1)
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Record name Methyl L-prolinate hydrochloride
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Record name Methyl L-prolinate hydrochloride
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Record name METHYL L-PROLINATE HYDROCHLORIDE
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Foundational & Exploratory

An In-depth Technical Guide to Methyl Prolinate Hydrochloride (CAS: 2133-40-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl prolinate hydrochloride, with the CAS registry number 2133-40-6, is the hydrochloride salt of the methyl ester of the amino acid L-proline.[1][2] This compound is a crucial chiral building block in organic synthesis, particularly valued in pharmaceutical and materials science research. Its structural rigidity, conferred by the pyrrolidine (B122466) ring, and its bifunctional nature (a secondary amine and a methyl ester) make it a versatile intermediate for the synthesis of complex molecules, including peptide-based drugs and chiral catalysts.[3][4] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, facilitating its use in a variety of reaction conditions.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, key applications, and safety information.

Physicochemical Properties

The fundamental physicochemical properties of Methyl L-prolinate hydrochloride are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

PropertyValueReferences
CAS Number 2133-40-6[5]
Molecular Formula C₆H₁₁NO₂ · HCl
Molecular Weight 165.62 g/mol
Appearance White to off-white crystalline powder or solid[5][6]
Melting Point 69-71 °C[5]
Boiling Point 55 °C at 11 mmHg[5][7]
Solubility Soluble in water. Soluble in chloroform (B151607) and methanol (B129727) (slightly).[1][5]
Optical Rotation [α]20/D = -31° (c=0.5 in H₂O)
Density ~1.14 g/cm³ (estimate)[5]
Storage Temperature 2-8°C, under inert atmosphere[5][7]
Sensitivity Hygroscopic[1][5]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the esterification of L-proline. Two prevalent methods are detailed below as experimental protocols.

General Synthesis Workflow

The overall process involves the reaction of L-proline with methanol in the presence of an acid catalyst, followed by workup and isolation of the hydrochloride salt.

Proline L-Proline Reaction Esterification Reaction (Reflux) Proline->Reaction Methanol Methanol Methanol->Reaction Catalyst Acid Catalyst (e.g., SOCl₂, Acetyl Chloride) Catalyst->Reaction Workup Solvent Removal & Purification Reaction->Workup Product Methyl Prolinate Hydrochloride Workup->Product

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocols

This is a widely used method for the esterification of amino acids.

Materials:

  • L-proline (10.2 g, 88.6 mmol)

  • Methanol (60 mL)

  • Thionyl chloride (SOCl₂) (11.6 g, 7.10 mL, 97.5 mmol)

Procedure:

  • Suspend L-proline in methanol in a round-bottom flask equipped with a reflux condenser.

  • Carefully add thionyl chloride to the suspension. The reaction is exothermic and should be controlled.

  • Heat the mixture to reflux and maintain for approximately 29 hours.[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess solvent and unreacted thionyl chloride by distillation under reduced pressure.

  • The resulting product, Methyl L-prolinate hydrochloride, is obtained as a gray oil in quantitative yield and can often be used without further purification.[5]

This method offers an alternative to using thionyl chloride.

Materials:

  • L-proline (100 g, 0.87 mol)

  • Methanol (600 mL)

  • Acetyl chloride (92.6 mL, 1.30 mol)

Procedure:

  • Suspend L-proline in methanol in a suitable reaction vessel.

  • Add acetyl chloride to the suspension.

  • Heat the mixture to reflux for approximately 8 hours.[8]

  • Upon completion, remove the solvent under vacuum to yield L-proline methyl ester hydrochloride as a colorless oil.[8]

Applications in Research and Development

This compound is a valuable intermediate in several areas of chemical synthesis.

Peptide Synthesis

As a derivative of the amino acid proline, it serves as a fundamental building block in the synthesis of peptides.[4] The methyl ester group acts as a protecting group for the carboxylic acid, allowing for the controlled formation of peptide bonds at the secondary amine. It is particularly useful in solution-phase peptide synthesis.

Pharmaceutical Synthesis

This compound is a key intermediate in the production of various pharmaceuticals.[3] Its chiral nature is exploited in asymmetric synthesis to produce enantiomerically pure drugs. It is notably used in the development of agents targeting neurological disorders.[3]

Organocatalysis

This compound can function as an organocatalyst. A significant application is in the Biginelli reaction , a one-pot cyclocondensation to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are compounds with a wide range of pharmacological activities.[3]

Key Experimental Protocols

Catalysis of the Biginelli Reaction

Methyl L-prolinate hydrochloride effectively catalyzes the three-component reaction between an aldehyde, a β-ketoester, and urea (B33335).

cluster_reactants Reactants Aldehyde Aryl Aldehyde Reaction One-Pot Condensation Aldehyde->Reaction Ketoester β-Ketoester (e.g., Methyl Acetoacetate) Ketoester->Reaction Urea Urea Urea->Reaction Catalyst Methyl L-prolinate hydrochloride Catalyst->Reaction Catalyst Product 3,4-Dihydropyrimidin-2(1H)-one Reaction->Product

Figure 2: Workflow for the Biginelli reaction catalyzed by this compound.

General Protocol:

  • Combine an aryl aldehyde (1 mmol), a β-ketoester like methyl acetoacetate (B1235776) (1 mmol), urea (1.5 mmol), and a catalytic amount of Methyl L-prolinate hydrochloride (e.g., 10 mol%).

  • The reaction can often be performed under solvent-free conditions or in a suitable solvent like ethanol.

  • Heat the mixture (e.g., at 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and purify the product, typically by recrystallization from ethanol, to yield the desired 3,4-dihydropyrimidin-2(1H)-one.

The proposed mechanism involves the formation of a chiral enamine intermediate from the condensation of the β-ketoester with the proline catalyst, which then dictates the stereochemical outcome of the reaction.[9]

Synthesis of N-Acryloyl-L-proline methyl ester

This compound is a precursor for synthesizing monomers used in polymer chemistry.

ProMeHCl Methyl Prolinate Hydrochloride Reaction Acylation Reaction ProMeHCl->Reaction AcryloylCl Acryloyl Chloride AcryloylCl->Reaction Base Base (e.g., Triethylamine) Base->Reaction Product N-Acryloyl-L-proline methyl ester Reaction->Product

Figure 3: Synthesis of N-Acryloyl-L-proline methyl ester.

General Protocol:

  • Dissolve Methyl L-prolinate hydrochloride in a suitable dry solvent (e.g., dichloromethane).

  • Add a base, such as triethylamine, to neutralize the hydrochloride and deprotonate the secondary amine.

  • Cool the mixture in an ice bath.

  • Slowly add acryloyl chloride to the solution.

  • Allow the reaction to proceed, typically by warming to room temperature and stirring for several hours.

  • After the reaction is complete, perform an appropriate workup, which may include washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.

  • Purify the resulting N-Acryloyl-L-proline methyl ester, for instance, by column chromatography.[10]

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

  • ¹H NMR: Predicted spectra are available. For example, in DMSO-d6, characteristic peaks would include a singlet for the methyl ester protons (~3.65 ppm), and multiplets for the pyrrolidine ring protons.[7]

  • ¹³C NMR: Data for proline and its derivatives are available in databases, which can be used for comparison.[11][12]

  • FT-IR: Attenuated Total Reflectance Infrared (ATR-IR) spectra are available from various sources.[13] Characteristic peaks would include stretches for the N-H bond (as an ammonium (B1175870) salt), C-H bonds, the ester carbonyl (C=O) group, and C-O bonds.

  • Mass Spectrometry (MS): Electron ionization mass spectra are available for related compounds, which can provide fragmentation patterns for structural elucidation.[11][14]

Safety and Handling

It is essential to handle this compound with appropriate safety precautions.

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[5][7] It is considered a combustible solid.

  • Precautions: Wear personal protective equipment, including gloves, eye shields, and a dust mask (type N95).

  • Handling: Use in a well-ventilated area. Avoid generating dust. Keep away from oxidizing agents.[5]

  • Storage: Store in a cool, dry place (2-8°C) in a tightly sealed container under an inert atmosphere due to its hygroscopic nature.[5]

References

An In-depth Technical Guide to the Physical Properties of Methyl Prolinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of methyl prolinate hydrochloride. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes visualizations of experimental workflows.

Core Physical and Chemical Properties

This compound is a derivative of the amino acid proline, widely used as a building block in organic synthesis, particularly in peptide synthesis and as a catalyst. It is commercially available in its L-, D-, and racemic (DL-) forms.

Quantitative Data Summary

The physical properties of this compound can vary slightly depending on the isomeric form and the purity of the substance. The following table summarizes key quantitative data available for L-methyl prolinate hydrochloride, the most common form, along with data for the D- and DL- forms where available.

PropertyL-Methyl Prolinate HydrochlorideD-Methyl Prolinate HydrochlorideDL-Methyl Prolinate Hydrochloride
CAS Number 2133-40-6[1][2]65365-28-8[3]79397-50-5[4]
Molecular Formula C₆H₁₂ClNO₂[1][2]C₆H₁₁NO₂·HCl[3]C₆H₁₁NO₂·HCl[4]
Molecular Weight 165.62 g/mol [1][2]165.62 g/mol [3]165.6 g/mol [4]
Appearance White to off-white crystalline powder, crystals, and/or chunks[2][3][5]White powder or crystalline powder[3]Off-white solid powder[4]
Melting Point 68-78 °C[1][6], 69-71 °C (lit.)[5][7][8]69-71 °C[3]101-108 °C[4]
Boiling Point 55 °C at 11 mmHg[1][5][7]213.6 °C at 760 mmHg[3]Not available
Solubility Slightly soluble in chloroform (B151607) and methanol. Slightly soluble in water.[1][5]Not specifiedNot specified
Optical Rotation ([α]D) -31° to -33° (c=0.5 to 1 in H₂O)[5][6][7][8]+32° (c=1 in H₂O)[3]0° (c=1 in EtOH)[4]
Refractive Index -31.5° (c=1, H₂O)[5][7]32° (c=1, H₂O)[3]Not available
Density ~1.14 g/cm³ (rough estimate)[5][7]Not specifiedNot specified

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices.

Determination of Melting Point

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1°C).

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the dry this compound sample is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (1-2 mm in height) into the sealed end. The tube is then tapped gently on a hard surface to ensure the sample is tightly packed at the bottom.[9]

  • Measurement:

    • The capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.[6]

    • The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[6][9]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[10]

Determination of Solubility

Solubility provides insight into how the compound will behave in various solvent systems, which is crucial for reaction setup and purification.

Apparatus:

  • Test tubes or small vials

  • Vortex mixer or shaker

  • Analytical balance

  • Graduated pipettes or cylinders

Procedure (Qualitative):

  • Sample Preparation: A small, pre-weighed amount of this compound (e.g., 25 mg) is placed into a test tube.[11]

  • Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water, methanol, or chloroform) is added to the test tube in small portions.[11]

  • Mixing: After each addition, the tube is vigorously shaken or vortexed to facilitate dissolution.[11]

  • Observation: The solubility is observed and categorized (e.g., soluble, slightly soluble, insoluble) based on the amount of solid that dissolves.

Procedure (Quantitative):

  • Saturated Solution Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[12]

  • Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

  • Concentration Analysis: The concentration of the dissolved solid in the supernatant is determined using an appropriate analytical technique (e.g., spectroscopy, gravimetric analysis after solvent evaporation).

Measurement of Optical Rotation

Optical rotation is a fundamental property for chiral molecules like the L- and D-isomers of this compound, confirming their stereochemical identity.

Apparatus:

  • Polarimeter

  • Polarimeter cell (sample tube) of a known path length (e.g., 1 decimeter)

  • Sodium D-line light source (589 nm)

  • Analytical balance and volumetric flasks

Procedure:

  • Solution Preparation: A solution of this compound is prepared by accurately weighing a known mass of the compound and dissolving it in a precise volume of a specified solvent (e.g., water) to achieve a known concentration (c, in g/mL).

  • Instrument Calibration: The polarimeter is zeroed using a blank solution (the pure solvent).

  • Sample Measurement: The polarimeter cell is filled with the sample solution, ensuring no air bubbles are present in the light path. The observed rotation (α) is measured.[2][13]

  • Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.[2] The temperature and wavelength of the light source should also be reported.

Spectroscopic Analysis

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Apparatus:

  • FT-IR spectrometer

  • Sample holder (e.g., for KBr pellets or ATR)

  • Agate mortar and pestle, KBr press (for pellet method)

Procedure (Thin Solid Film Method):

  • Sample Preparation: A small amount of this compound (approx. 50 mg) is dissolved in a few drops of a volatile solvent like methylene (B1212753) chloride.[7]

  • Film Formation: A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[7]

  • Spectrum Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded. A background spectrum of the clean salt plate is typically run first and subtracted from the sample spectrum.[7][14]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen atoms in the molecule.

Apparatus:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆ or D₂O)

Procedure:

  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.

  • Spectrometer Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.[15]

  • Spectrum Acquisition: The ¹H NMR spectrum is acquired. Key parameters to consider include the number of scans, relaxation delay, and acquisition time.[15]

  • Data Processing: The resulting free induction decay (FID) is Fourier-transformed, and the spectrum is phased and baseline-corrected. The chemical shifts, integration, and splitting patterns of the signals are then analyzed to elucidate the molecular structure.[16]

Visualizations

General Experimental Workflow for Physical Property Determination

The following diagram illustrates a typical workflow for the physical and spectroscopic characterization of a chemical sample like this compound.

G cluster_0 Sample Preparation cluster_1 Physical Property Analysis cluster_2 Spectroscopic Analysis cluster_3 Data Analysis & Reporting Sample Obtain Methyl Prolinate Hydrochloride Sample Grind Grind Sample (if solid) Sample->Grind Weigh Accurately Weigh Sub-samples Grind->Weigh MP Melting Point Determination Weigh->MP Sol Solubility Testing Weigh->Sol OR Optical Rotation Measurement Weigh->OR FTIR FT-IR Spectroscopy Weigh->FTIR NMR NMR Spectroscopy Weigh->NMR Analyze Analyze Data MP->Analyze Sol->Analyze OR->Analyze FTIR->Analyze NMR->Analyze Report Compile Technical Report Analyze->Report

Caption: General workflow for the characterization of this compound.

Logical Relationship in a Synthetic Application: Dipeptide Synthesis

This compound is a key reagent in peptide synthesis. The following diagram illustrates its role in the formation of a dipeptide, a common application in drug development.[17][18][19][20]

G cluster_reactants Reactants cluster_process Process cluster_products Products ProOMe Methyl Prolinate Hydrochloride (C-terminus protected) Base Base Addition (e.g., NMM/DIPEA) to neutralize HCl ProOMe->Base AA2 N-Protected Amino Acid (e.g., Boc-AA-OH) Coupling Peptide Coupling (e.g., DCC/EDC) AA2->Coupling Dipeptide Protected Dipeptide Coupling->Dipeptide Base->Coupling Purification Purification (Chromatography) Dipeptide->Purification Final Pure Protected Dipeptide Purification->Final

Caption: Workflow for dipeptide synthesis using this compound.

References

L-Proline Methyl Ester Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Proline methyl ester hydrochloride is a chiral compound widely utilized as a versatile building block in organic synthesis, particularly in peptide chemistry and asymmetric catalysis. This technical guide provides an in-depth overview of its physicochemical properties, synthesis, and key applications, with a focus on experimental protocols relevant to drug discovery and development.

Physicochemical Properties

L-Proline methyl ester hydrochloride is the hydrochloride salt of the methyl ester of the amino acid L-proline. The presence of the hydrochloride salt increases its stability and solubility in certain solvents. A summary of its key quantitative data is presented in Table 1.

PropertyValueReferences
Molecular Formula C₆H₁₁NO₂·HCl[1][2][3]
Molecular Weight 165.62 g/mol [1][2][3]
CAS Number 2133-40-6[1][2][3]
Appearance White crystalline powder or low melting solid[3]
Melting Point 69-71 °C[1][4]
Optical Rotation [α]20/D -31° (c = 0.5 in H₂O)[3][4]
Solubility Soluble in water and methanol (B129727); slightly soluble in chloroform.[1][5]
Storage Temperature 0-8 °C, under inert gas, hygroscopic.[1][3]

Synthesis of L-Proline Methyl Ester Hydrochloride

The most common laboratory-scale synthesis of L-proline methyl ester hydrochloride involves the esterification of L-proline using methanol in the presence of a chlorinating agent, such as thionyl chloride (SOCl₂) or acetyl chloride. These reagents serve both as a source of the hydrochloride and as a catalyst for the esterification.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol is based on the reaction of L-proline with thionyl chloride in methanol.

Materials:

  • L-proline

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-proline (e.g., 10.2 g, 88.6 mmol) in anhydrous methanol (60 mL).[1]

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (e.g., 7.10 mL, 97.5 mmol) to the cooled suspension with stirring.[1] Caution: The reaction is exothermic and releases HCl gas. This step should be performed in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux.[1]

  • Maintain the reflux for approximately 29 hours, or until the reaction is complete (monitored by TLC).[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol and thionyl chloride by distillation under reduced pressure using a rotary evaporator.[1]

  • The resulting product is L-proline methyl ester hydrochloride, which can be used without further purification for many applications.[1]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Final Product L_proline L-Proline Esterification Esterification in Refluxing Methanol L_proline->Esterification Methanol Methanol Methanol->Esterification Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Esterification Evaporation Removal of Excess Solvent and Reagent Esterification->Evaporation Final_Product L-Proline Methyl Ester Hydrochloride Evaporation->Final_Product

Caption: Workflow for peptide synthesis using L-Proline Methyl Ester.

Organocatalysis

Proline and its derivatives are well-known organocatalysts for various asymmetric reactions, such as aldol (B89426) and Mannich reactions. [6][7]While L-proline itself is often used, its ester derivatives can also be employed in certain catalytic systems. The catalytic cycle typically involves the formation of an enamine intermediate from the catalyst and a carbonyl compound.

The general mechanism of proline-catalyzed aldol reaction is depicted below.

G Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H₂O Water H₂O Proline->Water Ketone Ketone Ketone->Enamine Aldehyde Aldehyde Aldol_Adduct Aldol Adduct Aldehyde->Aldol_Adduct Enamine->Aldol_Adduct + Aldehyde Aldol_Adduct->Proline + H₂O - Aldol Product Water->Proline

Caption: Proline-catalyzed aldol reaction mechanism.

Safety and Handling

L-Proline methyl ester hydrochloride is considered a hazardous substance. It can cause skin and serious eye irritation. [8]

  • Handling: Always handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [9][10]* Storage: Store in a tightly sealed container in a cool, dry place. The compound is hygroscopic and should be stored under an inert atmosphere. [1][11]* First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists. [8][11] This guide provides a foundational understanding of L-Proline methyl ester hydrochloride for its effective and safe use in a research and development setting. For specific applications, further optimization of the described protocols may be necessary.

References

Spectroscopic Analysis of Methyl Prolinate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl prolinate hydrochloride is a derivative of the amino acid proline, widely utilized as a building block in peptide synthesis and as a catalyst in various organic reactions. For researchers, scientists, and professionals in drug development, precise characterization of this compound is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for confirming the structure, purity, and identity of such molecules. This technical guide provides a comprehensive overview of the spectral data for this compound, detailed experimental protocols for data acquisition, and a logical workflow for its analysis.

Spectral Data Presentation

The following sections summarize the key spectral data for this compound. The data is presented in structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectral Data for this compound

Solvent: DMSO-d₆, 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.15 - 4.13m1Hα-CH
3.65s3H-OCH₃
3.35 - 3.30m2Hδ-CH₂
2.23 - 2.15m1Hβ-CH (one proton)
1.86 - 1.78m3Hβ, γ-CH₂ (three protons)

Data is based on predicted values.[1]

¹³C NMR Spectral Data

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. A detailed vibrational analysis of this compound has been conducted, confirming its structural features.[2][3]

Table 2: Key FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3000-2800StrongN-H StretchSecondary Amine Hydrochloride (R₂NH₂⁺)
~2950MediumC-H StretchAliphatic CH₂, CH
~1740StrongC=O StretchEster Carbonyl
~1580MediumN-H BendSecondary Amine Hydrochloride
~1450MediumC-H BendCH₂ Scissoring
~1210StrongC-O StretchEster Linkage

Note: Wavenumbers are approximate and based on characteristic values for the assigned functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental composition. For methyl prolinate, a soft ionization technique like Electrospray Ionization (ESI) is typically used. The analysis is performed on the free base (methyl L-prolinate, MW: 129.16 g/mol )[4], which is generated from the hydrochloride salt in the instrument source.

Table 3: ESI-MS Data for Methyl Prolinate

Ion SpeciesCalculated m/zDescription
[M+H]⁺~130.16Protonated molecule (primary observed ion)
[M+Na]⁺~152.14Sodium adduct

M represents the neutral molecule, methyl L-prolinate.

Experimental Protocols

Detailed methodologies are crucial for reproducing spectral data. The following protocols outline standard procedures for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

  • Instrumentation & Data Acquisition:

    • Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a standard probe.

    • ¹H NMR Acquisition:

      • Tune and shim the probe for the specific sample.

      • Acquire a standard one-dimensional proton spectrum.

      • Set a spectral width of approximately 12-16 ppm.

      • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

      • Apply a relaxation delay (e.g., 1-2 seconds) between scans.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Set a spectral width of approximately 200-220 ppm.

      • A higher number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H).

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

FT-IR Spectroscopy Protocol
  • Sample Preparation (ATR):

    • Place a small, powdered amount of solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply consistent pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Instrumentation & Data Acquisition:

    • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., Bruker Tensor 27) equipped with an ATR accessory.[5]

    • Acquisition:

      • Collect a background spectrum of the clean, empty ATR crystal.

      • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

      • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

      • Set the resolution to 4 cm⁻¹.

  • Data Processing:

    • Perform an automatic background subtraction.

    • Use software to identify and label the major absorption peaks.

ESI-Mass Spectrometry Protocol
  • Sample Preparation:

    • Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like methanol (B129727) or water.

    • Perform a serial dilution to a final concentration of 1-10 µg/mL using a mixture of methanol and water, often with a small amount of formic acid (0.1%) to promote protonation.

  • Instrumentation & Data Acquisition:

    • Mass Spectrometer: An ESI-MS system, such as a quadrupole or time-of-flight (TOF) analyzer.

    • Acquisition Mode: Positive ion mode is used to detect the protonated molecule [M+H]⁺.

    • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Instrument Settings:

      • Set the capillary voltage to an appropriate value (e.g., 3-4 kV).

      • Optimize nebulizer gas flow and drying gas temperature to ensure efficient desolvation.

      • Scan over a relevant m/z range (e.g., 50-300 Da).

  • Data Processing:

    • Analyze the resulting mass spectrum to identify the peak corresponding to the protonated molecule ([M+H]⁺ at m/z ~130.16) and any common adducts.

    • If using a high-resolution mass spectrometer (HRMS), the exact mass can be used to confirm the elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical standard like this compound.

Spectroscopic_Workflow cluster_prep Sample Handling cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirm Conclusion Sample Obtain Methyl Prolinate Hydrochloride Sample Prep_NMR Prepare NMR Sample (Dissolve in Deuterated Solvent) Sample->Prep_NMR Prep_IR Prepare IR Sample (Solid on ATR Crystal) Sample->Prep_IR Prep_MS Prepare MS Sample (Dilute Solution) Sample->Prep_MS Acq_NMR Acquire 1H & 13C NMR Spectra Prep_NMR->Acq_NMR Acq_IR Acquire FT-IR Spectrum Prep_IR->Acq_IR Acq_MS Acquire ESI-MS Spectrum Prep_MS->Acq_MS Analysis_NMR Process NMR Data: - Chemical Shifts - Integration - Multiplicity Acq_NMR->Analysis_NMR Analysis_IR Process IR Data: - Identify Functional Group Frequencies Acq_IR->Analysis_IR Analysis_MS Process MS Data: - Identify [M+H]+ Ion - Confirm Molecular Weight Acq_MS->Analysis_MS Confirmation Confirm Structure & Purity of Compound Analysis_NMR->Confirmation Analysis_IR->Confirmation Analysis_MS->Confirmation

References

A Comprehensive Technical Guide to the Synthesis of Methyl Prolinate Hydrochloride from L-Proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of methyl prolinate hydrochloride, a crucial intermediate in peptide synthesis and various other applications in organic chemistry.[1] This document provides a thorough overview of the prevalent synthetic methodologies, complete with detailed experimental protocols, quantitative data summaries, and visual representations of the reaction pathway and experimental workflow.

Introduction

L-proline, a unique secondary amino acid, plays a significant role as a chiral building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its methyl ester, methyl prolinate, is often prepared as its hydrochloride salt to protect the amino group and improve stability. The esterification of L-proline is a fundamental transformation, and various methods have been developed to achieve this conversion efficiently. The most common and well-established method is the Fischer esterification, which involves reacting L-proline with methanol (B129727) in the presence of an acid catalyst.

Synthetic Methodologies

The primary method for synthesizing this compound from L-proline is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of the carboxylic acid group of L-proline with methanol. The reaction is typically carried out using either thionyl chloride (SOCl₂) or hydrogen chloride (HCl) as the catalyst. Both methods are effective and widely used, with the choice often depending on laboratory convenience and scale.

Thionyl Chloride Method

In this widely employed method, thionyl chloride serves as a convenient in-situ source of HCl gas when added to methanol. This approach avoids the need for handling gaseous HCl directly. The reaction of thionyl chloride with methanol is exothermic and generates sulfur dioxide and hydrogen chloride, which then protonates the carbonyl oxygen of L-proline, activating it for nucleophilic attack by methanol.

Acetyl Chloride Method

Similar to the thionyl chloride method, acetyl chloride can be used to generate HCl in methanol. A suspension of L-proline in methanol is treated with acetyl chloride, and the resulting mixture is heated to reflux.[2]

Hydrogen Chloride Gas Method

Directly bubbling dry hydrogen chloride gas through a suspension of L-proline in methanol is another classic and effective method for this transformation.[3] This method provides a clean reaction as the catalyst is gaseous HCl, which can be easily removed.

Quantitative Data Summary

The following tables summarize the key quantitative data from various reported experimental protocols for the synthesis of this compound.

ParameterThionyl Chloride MethodAcetyl Chloride Method
L-Proline 10.2 g (88.6 mmol)[4]100 g (0.87 mol)[2]
Methanol 60 mL[4]600 mL[2]
Catalyst Thionyl Chloride (SOCl₂)Acetyl Chloride
Catalyst Quantity 7.10 mL (97.5 mmol)[4]92.6 mL (1.30 mol)[2]
Reaction Temperature Reflux[4]Reflux[2]
Reaction Time 29 hours[4]~8 hours[2]
Product Form Gray oil[4]Colorless oil[2]
Yield Quantitative[4]100%[2]
Melting Point 69-71 °C (literature value for the solid)[4]Not reported

Table 1: Comparison of Reaction Parameters for Thionyl Chloride and Acetyl Chloride Methods.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound using the thionyl chloride and acetyl chloride methods.

Protocol 1: Synthesis using Thionyl Chloride

Materials:

  • L-proline (10.2 g, 88.6 mmol)

  • Methanol (60 mL)

  • Thionyl chloride (7.10 mL, 97.5 mmol)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L-proline and methanol.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride to the stirred suspension.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux.

  • Maintain the reflux for 29 hours.[4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess solvent and unreacted thionyl chloride by distillation under reduced pressure to yield this compound as a gray oil.[4] The product can be used in subsequent steps without further purification.[4]

Protocol 2: Synthesis using Acetyl Chloride

Materials:

  • L-proline (100 g, 0.87 mol)

  • Methanol (600 mL)

  • Acetyl chloride (92.6 mL, 1.30 mol)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, suspend L-proline in methanol.[2]

  • Add acetyl chloride to the suspension.[2]

  • Heat the mixture to reflux for approximately 8 hours.[2]

  • Upon completion of the reaction, remove the solvent in vacuo to obtain L-proline methyl ester hydrochloride as a colorless oil.[2]

Reaction Mechanism and Workflow Diagrams

The following diagrams illustrate the reaction mechanism and a general experimental workflow for the synthesis of this compound.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product L_Proline L-Proline Protonated_Proline Protonated L-Proline L_Proline->Protonated_Proline Protonation of carbonyl oxygen by HCl Methanol Methanol (CH3OH) Intermediate1 Tetrahedral Intermediate Methanol->Intermediate1 HCl HCl Protonated_Proline->Intermediate1 Nucleophilic attack by Methanol Methyl_Prolinate_HCl This compound Intermediate1->Methyl_Prolinate_HCl Proton transfer and elimination of water H2O H2O Intermediate1->H2O

Caption: Fischer esterification mechanism for this compound synthesis.

Experimental_Workflow Start Start: Combine L-Proline and Methanol Add_Catalyst Slowly add catalyst (SOCl2 or Acetyl Chloride) with cooling Start->Add_Catalyst Reflux Heat the reaction mixture to reflux for specified time Add_Catalyst->Reflux Cool_Down Cool the reaction mixture to room temperature Reflux->Cool_Down Solvent_Removal Remove excess solvent and catalyst under reduced pressure Cool_Down->Solvent_Removal Product Obtain this compound Solvent_Removal->Product

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from L-proline is a robust and well-documented process. The Fischer esterification, utilizing either thionyl chloride or acetyl chloride in methanol, provides high yields of the desired product. The choice of catalyst may depend on the specific requirements of the subsequent synthetic steps and available laboratory resources. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis.

References

An In-depth Technical Guide to the Formation of Methyl Prolinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal mechanisms for the synthesis of methyl prolinate hydrochloride, a crucial intermediate in the synthesis of pharmaceuticals and peptidomimetics. This document details the core reaction pathways, provides comparative quantitative data, and outlines detailed experimental protocols for the most common synthetic methods.

Core Mechanisms of this compound Formation

The synthesis of this compound is primarily achieved through three well-established methods: Fischer-Speier esterification, reaction with thionyl chloride, and a milder approach using trimethylchlorosilane. Each method offers distinct advantages and proceeds through a unique mechanistic pathway.

Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. In the case of proline, the reaction is typically carried out in methanol (B129727) with a strong acid catalyst, such as hydrogen chloride (HCl) or sulfuric acid (H₂SO₄). The reaction is reversible and relies on driving the equilibrium towards the product, often by using a large excess of methanol or by removing the water formed during the reaction.[1]

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid group of proline by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol. This results in the formation of a tetrahedral intermediate. Subsequently, a proton transfer occurs from the newly added methoxy (B1213986) group to one of the hydroxyl groups, forming a good leaving group (water). The elimination of water and subsequent deprotonation of the carbonyl oxygen yields the methyl ester. Concurrently, the secondary amine of the proline ring is protonated by the acidic medium to form the hydrochloride salt.

Thionyl Chloride (SOCl₂) Method

The use of thionyl chloride in methanol is a highly effective method for the synthesis of amino acid methyl esters, often providing high yields.[2][3] Two primary mechanistic pathways are proposed for this reaction.

The more commonly accepted mechanism involves the in situ generation of hydrogen chloride. Thionyl chloride reacts rapidly with the excess methanol to produce HCl and dimethyl sulfite.[4] The generated HCl then acts as the catalyst in a Fischer-Speier esterification, as described in the previous section. The continuous production of HCl in the reaction mixture drives the esterification to completion.

An alternative mechanism suggests the initial formation of an acyl chloride intermediate. Proline's carboxylic acid group would react with thionyl chloride to form a prolyl chloride. This highly reactive acyl chloride would then be immediately attacked by methanol to form the methyl ester. However, in the presence of a large excess of methanol, the reaction between thionyl chloride and methanol to generate HCl is generally favored.[4]

Trimethylchlorosilane (TMSCl) Method

Esterification using trimethylchlorosilane in methanol provides a mild and efficient alternative for the synthesis of amino acid methyl esters.[5] This method is appreciated for its operational simplicity and the often high yields achieved under gentle conditions.[5][6]

The mechanism is believed to proceed through the in situ generation of HCl. Trimethylchlorosilane reacts with methanol to produce methoxytrimethylsilane (B155595) and hydrogen chloride. The HCl then catalyzes the Fischer-Speier esterification of proline. This method avoids the use of highly corrosive thionyl chloride and can often be carried out at room temperature.[5]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data from various sources for the different methods of this compound synthesis. It is important to note that direct comparison is challenging as reaction conditions are not always identical across different studies.

Synthesis MethodReagentsSolventTemperature (°C)Reaction TimeYield (%)Reference
Fischer-Speier L-Proline, HCl (gas)MethanolRefluxNot Specified~85%(Adapted from[7])
Thionyl Chloride L-Proline, SOCl₂MethanolReflux9 hoursNot explicitly stated for proline, but quantitative for other amino acids[7]
Thionyl Chloride L-Proline, SOCl₂MethanolIce bath24 hours98%[3]
Thionyl Chloride (trans)-4-Methylthio-L-proline HCl, SOCl₂Methanol-30Not SpecifiedNot explicitly stated for proline, but good yield implied[6]
HCl (gas) L-Proline, HCl (gas)Dichloroethane, MethanolReflux3 hours86.6%[8]
HCl (gas) L-Proline, HCl (gas)Dichloroethane, MethanolRefluxNot Specified73.4%[8]
Trimethylchlorosilane L-Proline, TMSClMethanolRoom Temperature12 hours97%(Adapted from[5])

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Protocol for Fischer-Speier Esterification with Anhydrous HCl

This protocol is adapted from general procedures for amino acid esterification.[7]

  • Preparation of Methanolic HCl: Dry hydrogen chloride gas is bubbled through anhydrous methanol, which is cooled in an ice bath, until the desired concentration (typically 1.25 M) is reached.

  • Reaction Setup: L-proline is suspended in the prepared methanolic HCl solution in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Reaction: The mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude this compound can be purified by recrystallization, for example, from a mixture of methanol and diethyl ether.

Protocol for Esterification using Thionyl Chloride

This protocol is based on a procedure described for the synthesis of various amino acid methyl ester hydrochlorides.[7]

  • Reagent Preparation: Anhydrous methanol is placed in a round-bottom flask and cooled to 0°C in an ice bath.

  • Addition of Thionyl Chloride: Thionyl chloride is added dropwise to the cold methanol with stirring.

  • Addition of Proline: L-proline is then added to the solution.

  • Reaction: The reaction mixture is brought to room temperature and then heated to reflux for approximately 9 hours.

  • Work-up: After cooling, the methanol is removed by rotary evaporation.

  • Purification: The residue is triturated with diethyl ether at 0°C to remove any excess dimethyl sulfite. The crude product is then purified by recrystallization from a methanol/ether mixture at 0°C to yield L-proline methyl ester hydrochloride.

Protocol for Esterification using Trimethylchlorosilane

This general procedure is effective for a wide range of amino acids.[5]

  • Reaction Setup: L-proline is placed in a round-bottom flask.

  • Addition of Reagents: Freshly distilled trimethylchlorosilane is added slowly with stirring, followed by the addition of methanol.

  • Reaction: The resulting solution or suspension is stirred at room temperature. The reaction progress is monitored by TLC. For proline, the reaction is typically complete within 12 hours.

  • Work-up: Upon completion, the reaction mixture is concentrated on a rotary evaporator to yield the crude product.

  • Purification: The product, this compound, can be further purified by recrystallization if necessary.

Mandatory Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.

Fischer_Speier_Mechanism Proline Proline Protonated_Proline Protonated Proline Proline->Protonated_Proline + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Proline->Tetrahedral_Intermediate + Methanol Methanol Methanol Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Water Elimination Proton_Transfer->Water_Elimination - H2O Methyl_Prolinate Methyl Prolinate Water_Elimination->Methyl_Prolinate - H+ Final_Product Methyl Prolinate HCl Methyl_Prolinate->Final_Product + HCl

Caption: Fischer-Speier esterification mechanism for proline.

Thionyl_Chloride_Mechanism cluster_HCl_Generation In Situ HCl Generation cluster_Esterification Fischer-Speier Esterification Thionyl_Chloride SOCl₂ HCl HCl Thionyl_Chloride->HCl + Methanol Methanol Methanol Proline Proline HCl->Proline Catalyst Methyl_Prolinate_HCl Methyl Prolinate HCl Proline->Methyl_Prolinate_HCl + Methanol

Caption: Thionyl chloride method via in situ HCl generation.

TMSCl_Mechanism cluster_HCl_Generation In Situ HCl Generation cluster_Esterification Fischer-Speier Esterification TMSCl TMSCl HCl HCl TMSCl->HCl + Methanol Methanol Methanol Proline Proline HCl->Proline Catalyst Methyl_Prolinate_HCl Methyl Prolinate HCl Proline->Methyl_Prolinate_HCl + Methanol

Caption: TMSCl-mediated esterification via in situ HCl generation.

Caption: General experimental workflow for synthesis.

References

Stability and Storage of Methyl Prolinate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for methyl prolinate hydrochloride. The information is compiled to assist researchers and professionals in drug development in ensuring the integrity and purity of this compound throughout its lifecycle in a research and development setting.

Physicochemical Properties

This compound is the hydrochloride salt of the methyl ester of the amino acid L-proline. Its fundamental properties are summarized in the table below.

PropertyValueReferences
Chemical Name Methyl L-prolinate hydrochloride[1][2]
Synonyms (S)-Methyl pyrrolidine-2-carboxylate hydrochloride, H-Pro-OMe·HCl[1]
CAS Number 2133-40-6[1]
Molecular Formula C₆H₁₂ClNO₂[1]
Molecular Weight 165.62 g/mol [1]
Appearance White to off-white crystalline powder or solid[1]
Melting Point 69-71 °C[2][3]
Solubility Soluble in water. Soluble in chloroform (B151607) and methanol (B129727) (slightly).[1][4]
Optical Rotation [α]20/D ≈ -31° to -33° (c=0.5 to 1 in H₂O)[1][2]

Chemical Stability and Degradation

This compound is generally considered stable under normal, recommended storage conditions.[4] The hydrochloride salt form significantly enhances its stability compared to the free base. This is a common strategy for amino acid esters to protect the ester group from hydrolysis and other forms of degradation, thereby extending the compound's shelf life.[5][6]

The primary degradation pathway for this compound is the hydrolysis of the methyl ester to form L-proline and methanol. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions.[7] The compound is also known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can contribute to its degradation.[3]

Potential Degradation Pathway: Ester Hydrolysis

The fundamental chemical degradation of this compound involves the hydrolysis of the ester linkage. This reaction is depicted in the following pathway diagram.

G cluster_main Ester Hydrolysis of this compound MP_HCl This compound Proline L-Proline MP_HCl->Proline + H₂O (Acid/Base Catalyzed) Methanol Methanol MP_HCl->Methanol + H₂O (Acid/Base Catalyzed) G cluster_workflow General Stability Study Workflow start Prepare Stock Solution of Methyl Prolinate HCl stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Quench (if applicable) stress->neutralize analyze Analyze via Stability-Indicating Method (e.g., HPLC) neutralize->analyze end Identify Degradants & Assess Stability analyze->end

References

Methyl prolinate hydrochloride safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of Methyl Prolinate Hydrochloride

For researchers, scientists, and drug development professionals, understanding the safety and handling precautions for chemical reagents is paramount to ensuring a safe laboratory environment. This guide provides a comprehensive overview of the safety protocols for this compound, a common reagent in organic synthesis.

Hazard Identification and Classification

This compound's hazard classification can vary depending on the supplier and the criteria used. While some safety data sheets (SDS) do not classify it as a hazardous substance under normal handling conditions, others identify it as a hazardous chemical that can cause skin and eye irritation.[1][2] It is prudent to handle this compound with care, assuming it to be potentially hazardous.

Hazard Statements:

  • Causes skin irritation.[2]

  • Causes serious eye irritation.[2]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C6H11NO2 · HCl[3]
Molecular Mass 165.62 g/mol [4]
Appearance White, hygroscopic powder[1]
Melting Point 69 - 71 °C[2][4]
Solubility Mixes with water[1]

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound.

PPESpecifications
Eye Protection Safety glasses with side-shields or goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Not required under normal use with adequate ventilation. If dust is generated, a NIOSH-approved respirator is recommended.

Safe Handling and Storage

Proper handling and storage are crucial to maintaining the integrity of the compound and ensuring laboratory safety.

Handling:

  • Ensure good ventilation in the work area.[3]

  • Avoid contact with skin and eyes.[3][4]

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.[2][3]

  • Do not eat, drink, or smoke in the laboratory.[3]

Storage:

  • Store in a cool, well-ventilated place.[3][4]

  • Keep the container tightly closed.[3][4][5]

  • Protect from moisture, as the compound is hygroscopic.[4][5]

  • Store away from incompatible materials such as strong oxidizing agents.[5]

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[3][4]
Skin Contact Remove contaminated clothing. Wash the affected area with plenty of soap and water. If irritation persists, get medical advice.[2][3][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2][3][4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek medical advice.[3]

Accidental Release Measures

In case of a spill, follow these procedures to clean up and contain the material.

Minor Spills:

  • Wear appropriate personal protective equipment.

  • Sweep up the spilled solid and place it in a suitable container for disposal.

  • Avoid generating dust.

  • Clean the spill area with a wet cloth.

Major Spills:

  • Evacuate the area.

  • Ensure adequate ventilation.

  • Contain the spill using an inert absorbent material.

  • Follow the same cleanup procedure as for minor spills.

  • Prevent the material from entering drains or waterways.

Fire-Fighting Measures

This compound is a combustible solid but does not propagate flame with difficulty.[1]

  • Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, carbon dioxide (CO2), or water spray.[2][3][4]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.[3][4]

  • Hazardous Decomposition Products: In case of fire, toxic fumes may be released, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2]

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][3]

Toxicity Information

There is a notable lack of significant acute toxicological data in the available literature.[1] Therefore, it should be handled with the standard precautions for a potentially hazardous chemical.

Diagrams

The following diagrams illustrate key safety and handling workflows.

Spill_Response_Workflow Spill Spill Occurs Assess Assess Spill Size Spill->Assess Minor Minor Spill Assess->Minor Small Major Major Spill Assess->Major Large PPE Wear Appropriate PPE Minor->PPE Evacuate Evacuate Area Major->Evacuate Cleanup_Minor Sweep up solid. Place in container. PPE->Cleanup_Minor Contain Contain Spill PPE->Contain Clean_Area Clean spill area. Cleanup_Minor->Clean_Area Dispose Dispose of waste according to regulations. Clean_Area->Dispose Ventilate Ensure Ventilation Evacuate->Ventilate Ventilate->PPE Cleanup_Major Follow minor spill cleanup procedure. Contain->Cleanup_Major Cleanup_Major->Clean_Area

Caption: Workflow for responding to a this compound spill.

Hazard_Risk_Assessment cluster_ID Hazard Identification cluster_Risk Risk Assessment cluster_Control Control Measures Hazard1 Skin Irritation Risk1 Potential for skin/eye contact Hazard1->Risk1 Hazard2 Eye Irritation Hazard2->Risk1 Hazard3 Hygroscopic Risk3 Degradation from moisture Hazard3->Risk3 Control1 Use of PPE (Gloves, Goggles) Risk1->Control1 Risk2 Inhalation of dust Control2 Work in a ventilated hood Risk2->Control2 Control3 Store in a tightly sealed container Risk3->Control3

Caption: Logical relationship of hazard identification and risk assessment.

References

Methodological & Application

Application Notes and Protocols for the Use of Methyl Prolinate Hydrochloride in Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl prolinate hydrochloride (L-Pro-OMe·HCl) is a chiral building block extensively utilized in solution-phase peptide synthesis. As the methyl ester of the amino acid proline, it serves as a crucial starting material for the incorporation of proline residues into peptide chains. The proline residue is unique among the 20 proteinogenic amino acids due to its secondary amine, which imparts a rigid, cyclic structure to the peptide backbone. This conformational rigidity is often critical for the biological activity and stability of peptides, influencing their interaction with biological targets.

These application notes provide detailed protocols and technical information for the effective use of this compound in peptide coupling reactions, including comparative data on the impact of different coupling reagents on reaction outcomes and a discussion of its application in the synthesis of biologically active peptides, such as matrix metalloproteinase (MMP) inhibitors.

Physicochemical Properties and Specifications

Proper characterization of the starting material is essential for reproducible results in peptide synthesis. The table below summarizes the key physicochemical properties of L-proline methyl ester hydrochloride.

PropertyValue
Synonyms (S)-Methyl pyrrolidine-2-carboxylate hydrochloride, L-Pro-OMe HCl
CAS Number 2133-40-6
Molecular Formula C₆H₁₁NO₂ · HCl
Molecular Weight 165.62 g/mol
Appearance White to off-white solid
Melting Point 69-71 °C
Optical Activity [α]20/D −31°, c = 0.5 in H₂O
Purity ≥98%
Solubility Soluble in water, methanol, and DMF

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in a typical peptide coupling reaction. The first protocol describes the neutralization of the hydrochloride salt, which is a prerequisite for the coupling reaction. The subsequent protocol outlines the coupling of an N-protected amino acid to the free methyl prolinate.

Protocol 1: Neutralization of this compound

Objective: To prepare a solution of free methyl prolinate from its hydrochloride salt for use in peptide coupling.

Materials:

  • L-Proline methyl ester hydrochloride

  • N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or Argon gas supply

Procedure:

  • Dissolve L-proline methyl ester hydrochloride (1.0 eq) in anhydrous DCM or DMF (final concentration ~0.2 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-methylmorpholine (1.0 eq) or DIPEA (1.05 eq) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 15-20 minutes.

  • The resulting solution containing the free amine of methyl prolinate is now ready for the coupling reaction.

Protocol 2: Peptide Coupling with an N-Protected Amino Acid using Carbodiimide Reagents

Objective: To synthesize a dipeptide by coupling an N-protected amino acid (e.g., Boc-Ala-OH) with methyl prolinate.

Materials:

  • Solution of free methyl prolinate (from Protocol 1)

  • N-Boc-L-Alanine (Boc-Ala-OH) (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure (1.1 eq)

  • Anhydrous DCM or DMF

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (or OxymaPure) (1.1 eq) in anhydrous DCM or DMF.

  • Cool this solution to 0 °C in an ice bath.

  • Add DCC (or DIC) (1.1 eq) to the Boc-Ala-OH solution and stir for 10-15 minutes to pre-activate the carboxylic acid.

  • To the pre-activated amino acid solution, add the freshly prepared solution of free methyl prolinate (from Protocol 1) dropwise at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 2 hours and then warm to room temperature, stirring overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

  • Dilute the filtrate with ethyl acetate (B1210297) and wash sequentially with 5% aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide (Boc-Ala-Pro-OMe) by column chromatography on silica (B1680970) gel.

Quantitative Data on Racemization

A critical aspect of peptide synthesis is the preservation of stereochemical integrity. Racemization at the α-carbon of the amino acid can occur during the activation and coupling steps. The choice of coupling reagent, additives, and solvent can significantly influence the extent of racemization. The following table summarizes the percentage of D-isomer formation (epimerization) for the coupling of Z-Phg-OH to H-Pro-NH₂ under various conditions, providing a model for potential racemization issues when coupling to proline esters.

Coupling Reagent/AdditiveBase (equivalents)Solvent% D-Isomer (Epimerization)Reference
DIC/HOBt-DMFHigh (not specified)[1]
HBTU/HOBtNMM (10)DMF0.8[2]
PyBOP/HOBtDIPEA (4)DMF1.2[2]
DIC/OxymaPure-DCMLow (recommended)[1]
HCTU-DMFLow (recommended)[1]
COMU-DMFLow (recommended)[1]

Note: While this data is for a proline amide, it highlights the general trend that the combination of carbodiimides (like DIC) with HOBt in polar aprotic solvents like DMF can lead to significant racemization of the proline residue.[1][3] The use of uronium/aminium salt-based reagents (HBTU, HCTU, HATU, COMU) or the use of OxymaPure as an additive with carbodiimides is recommended to minimize this side reaction.[1]

Visualizations

Experimental Workflow

The general workflow for the solution-phase synthesis of a dipeptide using this compound is depicted below. This process involves the initial neutralization of the hydrochloride salt followed by the coupling with an N-protected amino acid.

PeptideCouplingWorkflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Outcome start1 Methyl Prolinate Hydrochloride neutralization Neutralization (Base, e.g., NMM) start1->neutralization start2 N-Protected Amino Acid activation Carboxylic Acid Activation (Coupling Reagent) start2->activation coupling Peptide Bond Formation neutralization->coupling Free Amine activation->coupling Activated Ester workup Workup & Purification coupling->workup product Protected Dipeptide (e.g., Boc-AA-Pro-OMe) workup->product

General workflow for dipeptide synthesis.
Proline-Containing Peptides in Signaling Pathways: MMP Inhibition

Proline-rich peptides are integral to many biological processes, including signal transduction.[4][5] They often serve as recognition motifs for protein-protein interactions, for example, by binding to SH3 domains.[5] Furthermore, synthetic peptides containing proline analogues are being developed as inhibitors of enzymes such as matrix metalloproteinases (MMPs), which are key players in tissue remodeling and are implicated in diseases like cancer.[6][7] MMPs degrade the extracellular matrix (ECM), a critical step in cancer cell invasion and metastasis.[4][5][6][8] Proline-based MMP inhibitors can block this activity, thereby impeding tumor progression.

The following diagram illustrates a simplified signaling pathway where a proline-containing peptide acts as an MMP inhibitor to block cancer cell invasion.

MMP_Inhibition_Pathway cluster_signaling Intracellular Signaling cluster_ecm Extracellular Matrix Degradation GF Growth Factors (e.g., TGF-β, EGF) Receptor Cell Surface Receptor GF->Receptor binds Signal Signal Transduction (e.g., MAPK, PI3K/Akt) Receptor->Signal activates TF Transcription Factors (e.g., AP-1, NF-κB) Signal->TF activates ProMMP Pro-MMP (Inactive) TF->ProMMP induces transcription MMP Active MMP ProMMP->MMP activation ECM Extracellular Matrix (ECM) MMP->ECM cleaves Degradation ECM Degradation ECM->Degradation Invasion Cancer Cell Invasion & Metastasis Degradation->Invasion Inhibitor Proline-Based MMP Inhibitor Inhibitor->MMP inhibits

MMP inhibition by a proline-based peptide.

Conclusion

This compound is a versatile and indispensable reagent in solution-phase peptide synthesis. Its use allows for the straightforward incorporation of the conformationally constrained proline residue into peptide sequences. Successful application requires careful consideration of the reaction conditions, particularly the choice of coupling reagents and additives, to minimize side reactions such as racemization. The protocols and data presented herein provide a foundation for researchers to effectively utilize this compound in the synthesis of simple dipeptides and more complex, biologically active molecules. The development of proline-containing peptides as therapeutic agents, for instance as MMP inhibitors, underscores the importance of robust and optimized synthetic methodologies involving this compound.

References

Application Notes and Protocols: Methyl Prolinate Hydrochloride as a Catalyst for Asymmetric Mannich Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mannich reaction is a cornerstone in organic synthesis for the preparation of β-amino carbonyl compounds, which are pivotal structural motifs in a vast array of pharmaceuticals and natural products. The development of asymmetric organocatalysis has revolutionized this transformation, with proline and its derivatives emerging as highly effective catalysts for achieving high enantioselectivity. Methyl prolinate hydrochloride, a stable and readily available proline ester, is presented here as a promising catalyst for asymmetric Mannich reactions. It is postulated to function as a convenient precursor to L-proline under aqueous conditions or to exhibit catalytic activity through a similar mechanistic pathway, offering advantages in terms of solubility and handling.

These notes provide a comprehensive overview of the application of proline-based catalysts in Mannich reactions as a model for the expected reactivity of this compound. Detailed protocols, quantitative data from related systems, and mechanistic diagrams are presented to guide researchers in the successful implementation of this catalytic system.

Data Presentation: Performance of Proline and its Derivatives in Asymmetric Mannich Reactions

The following tables summarize the performance of L-proline and a related derivative in three-component asymmetric Mannich reactions. This data serves as a benchmark for the anticipated outcomes when employing this compound as the catalyst.

Table 1: L-Proline Catalyzed Three-Component Mannich Reaction of Ketones, Aldehydes, and Amines

EntryKetoneAldehydeAmineSolventCatalyst Loading (mol%)Time (h)Yield (%)ee (%)Diastereomeric Ratio (syn/anti)
1Acetonep-Nitrobenzaldehydep-AnisidineDMSO35125094-
2AcetoneBenzaldehydep-AnisidineDMSO35246896-
3Cyclohexanonep-Nitrobenzaldehydep-AnisidineDMSO35497>9995:5
4Cyclopentanonep-Nitrobenzaldehydep-AnisidineDMSO35128198>20:1
5Acetophenonep-Nitrobenzaldehydep-AnisidineDMSO35721072-

Data adapted from proline-catalyzed reactions and is intended to be representative.[1]

Table 2: Influence of Catalyst Structure on the Mannich Reaction

EntryCatalystKetoneAldehydeAmineSolventYield (%)ee (%)Diastereomeric Ratio (syn/anti)
1L-ProlineCyclohexanonep-Nitrobenzaldehydep-AnisidineDMSO97>9995:5
2L-Pipecolic AcidCyclohexanonep-Nitrobenzaldehydep-AnisidineDMSO959893:7
3(S)-5,5-Dimethyl-thiazolidinium-4-carboxylateCyclohexanonep-Nitrobenzaldehydep-AnisidineDMSO96>9993:7

This table highlights how modifications to the proline scaffold can influence the reaction outcome. It is anticipated that the ester functionality in this compound will similarly affect solubility and catalytic activity.[1]

Experimental Protocols

The following are detailed protocols for performing an L-proline catalyzed asymmetric Mannich reaction, which can be adapted for use with this compound.

Protocol 1: General Procedure for the Three-Component Asymmetric Mannich Reaction

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.0 mmol)

  • Ketone (3.0 mmol)

  • L-Proline (or this compound) (0.35 mmol, 35 mol%)

  • Dimethyl sulfoxide (B87167) (DMSO) (2.0 mL)

  • Standard laboratory glassware and stirring equipment

  • Reagents for workup and purification (e.g., ethyl acetate (B1210297), brine, sodium sulfate, silica (B1680970) gel)

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the amine (1.0 mmol).

  • Add the solvent (DMSO, 2.0 mL) and the ketone (3.0 mmol) to the vial.

  • Add L-proline (or this compound) (0.35 mmol) to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-amino carbonyl compound.

Protocol 2: Synthesis of a β-Amino Aldehyde using an N-Boc-imine

This protocol is adapted for reactions utilizing a pre-formed imine, which can offer advantages in terms of reaction control and substrate scope.

Materials:

  • Aldehyde (e.g., propanal) (1.0 mmol)

  • N-Boc-imine (e.g., N-Boc-p-methoxyphenyl-imine) (0.5 mmol)

  • L-Proline (or this compound) (0.05 mmol, 10 mol%)

  • Dichloromethane (B109758) (CH₂Cl₂) (1.0 mL)

Procedure:

  • To a solution of the N-Boc-imine (0.5 mmol) in dichloromethane (1.0 mL) in a reaction vial, add the aldehyde (1.0 mmol).

  • Add L-proline (or this compound) (0.05 mmol) to the mixture.

  • Stir the reaction at room temperature for the required duration (monitor by TLC).

  • After completion, directly purify the reaction mixture by flash column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the key mechanistic steps and the experimental workflow for the Mannich reaction catalyzed by a proline-based catalyst.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A Aldehyde F Stir at Room Temperature A->F B Amine B->F C Ketone C->F D Catalyst (Methyl Prolinate HCl) D->F E Solvent (e.g., DMSO) E->F G Quench with Water F->G Monitor by TLC H Extraction with Ethyl Acetate G->H I Drying & Concentration H->I J Flash Column Chromatography I->J K β-Amino Carbonyl Compound J->K

Caption: Experimental workflow for the Mannich reaction.

catalytic_cycle cluster_cycle Catalytic Cycle Catalyst Proline Catalyst (from Methyl Prolinate HCl) Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone Ketone->Enamine Mannich_Adduct Iminium Ion Adduct Enamine->Mannich_Adduct + Imine Aldehyde Aldehyde Imine Imine Intermediate Aldehyde->Imine Amine Amine Amine->Imine Imine->Mannich_Adduct Product β-Amino Carbonyl Mannich_Adduct->Product + H₂O Product->Catalyst Catalyst Regeneration Hydrolysis Hydrolysis

Caption: Proposed catalytic cycle for the Mannich reaction.

References

Application Notes: Chiral Synthesis of Pharmaceutical Intermediates Using Methyl Prolinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-proline and its derivatives, including L-proline methyl ester hydrochloride (methyl prolinate hydrochloride), are powerful and versatile organocatalysts in asymmetric synthesis. Their ability to form chiral enamines and iminium ions enables the stereoselective construction of carbon-carbon and carbon-heteroatom bonds, which are critical steps in the synthesis of complex pharmaceutical intermediates. This application note provides detailed protocols and data for the use of this compound and related proline-based catalysts in key organic reactions relevant to pharmaceutical development. The use of such organocatalysts offers a more environmentally benign and metal-free alternative to traditional synthetic methods.

Key Applications and Mechanisms

This compound can be utilized as a catalyst in a variety of asymmetric transformations, including aldol (B89426) reactions, Mannich reactions, Michael additions, and multicomponent reactions like the Biginelli reaction. The catalytic cycle typically involves the formation of a nucleophilic enamine from the reaction of the proline catalyst with a ketone or aldehyde donor. This enamine then reacts with an electrophile in a stereocontrolled manner, dictated by the chiral environment of the catalyst. Subsequent hydrolysis regenerates the catalyst and yields the chiral product.

digraph "Proline Catalysis Cycle" { rankdir="LR"; node [shape="box", style="rounded", fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [color="#4285F4", arrowhead="vee"];
Figure 1: General catalytic cycle for proline-catalyzed reactions.

Experimental Protocols and Data

Application 1: Asymmetric Aldol Reaction for the Synthesis of Chiral β-Hydroxy Ketones

Chiral β-hydroxy ketones are valuable building blocks in the synthesis of various pharmaceuticals. L-proline and its derivatives are highly effective catalysts for the direct asymmetric aldol reaction.

Experimental Protocol: L-Proline Catalyzed Aldol Reaction of Acetone (B3395972) with 4-Nitrobenzaldehyde

This protocol is a representative example of an L-proline catalyzed asymmetric aldol reaction.[1][2][3][4]

  • Reaction Setup: To a stirred solution of L-proline (10-30 mol%) in a suitable solvent (e.g., DMSO, acetone, or a mixture of acetone and chloroform), add the aldehyde (1 equivalent).[2][5]

  • Addition of Ketone: Add the ketone (5-20 equivalents) to the reaction mixture. For this specific example, acetone can be used in excess, also serving as the solvent.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature (or cooled to -25°C for improved enantioselectivity) for 24-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1][2]

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate mixture) to obtain the desired chiral β-hydroxy ketone.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Quantitative Data for Proline-Catalyzed Aldol Reactions

CatalystAldehydeKetoneSolventTemp (°C)Yield (%)ee (%)Reference
L-Prolinamide (B555322) (3h)p-NitrobenzaldehydeAcetoneNeat-256693[1]
L-Prolinamide (3h)BenzaldehydeAcetoneNeat-258096[1]
L-Prolinamide (3h)IsobutyraldehydeAcetoneNeat-2547>99[1]
(S)-ProlinePivalaldehydeAcetoneAcetone/CHCl₃RT9599[5]
(S)-ProlineIsovaleraldehydeAcetoneCHCl₃/DMSORT8596[5]
digraph "Aldol Reaction Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [color="#4285F4"];
Figure 2: Experimental workflow for the asymmetric aldol reaction.
Application 2: Biginelli Reaction for the Synthesis of Dihydropyrimidinones (DHPMs)

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities. For instance, Monastrol (B14932) is a DHPM that acts as a mitotic kinesin Eg5 inhibitor and is a potential anticancer agent.[6][7][8] L-proline methyl ester hydrochloride can be an effective catalyst for this transformation.[2]

Experimental Protocol: Synthesis of Monastrol via Biginelli Reaction

This protocol is adapted from procedures for the synthesis of Monastrol.[6][8]

  • Reaction Mixture: In a round-bottom flask, combine the aldehyde (e.g., 3-hydroxybenzaldehyde, 1.0 mmol), the β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol), and the urea (B33335) or thiourea (B124793) (1.0 mmol).

  • Catalyst Addition: Add the catalyst (e.g., L-proline methyl ester hydrochloride, 10-20 mol%).

  • Reaction Conditions: Heat the mixture, with or without a solvent, under stirring. For solvent-free conditions, heat to 80°C for 4 hours.[8] Alternatively, microwave irradiation for 30 minutes can be employed for a rapid synthesis.[7]

  • Work-up and Isolation: After cooling, add a mixture of water and ethanol (B145695) and stir until the solid dissolves. Allow the solution to stand for crystallization.

  • Purification: Filter the resulting precipitate, wash with cold water to remove unreacted starting materials and the catalyst, and dry under vacuum to obtain the pure dihydropyrimidinone product.

Quantitative Data for Catalyzed Biginelli Reactions for Monastrol Synthesis

CatalystAldehydeβ-KetoesterUrea/ThioureaConditionsYield (%)Reference
FeCl₃3-HydroxybenzaldehydeEthyl acetoacetateThiourea80°C, 4h, solvent-free93[8]
CuCl₂3-HydroxybenzaldehydeEthyl acetoacetateThiourea80°C, 4h, solvent-free95[8]
HCl3-HydroxybenzaldehydeEthyl acetoacetateThiourea80°C, 4h, solvent-free63[8]
TFA3-HydroxybenzaldehydeEthyl acetoacetateThiourea80°C, 4h, solvent-free86[8]
Yb(OTf)₃3-HydroxybenzaldehydeEthyl acetoacetateThioureaMicrowave, 30 min, MeCN86[9]
digraph "Biginelli Reaction Logical Flow" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [color="#4285F4"];
Figure 3: Logical flow of the Biginelli reaction for DHPM synthesis.

Conclusion

L-proline methyl ester hydrochloride and related proline derivatives are highly efficient, stereoselective, and environmentally friendly catalysts for the synthesis of chiral pharmaceutical intermediates. The methodologies presented here for asymmetric aldol and Biginelli reactions provide robust and scalable routes to valuable chiral building blocks. These protocols can be adapted and optimized for the synthesis of a wide range of complex drug molecules, making organocatalysis with proline derivatives an indispensable tool in modern pharmaceutical research and development.

References

Application Note: Esterification of L-proline with Methanol and HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the esterification of L-proline to its methyl ester hydrochloride salt using methanol (B129727) and hydrochloric acid. This reaction is a fundamental step in peptide synthesis and the development of various pharmaceutical agents. The protocols outlined below utilize different sources of hydrochloric acid, including thionyl chloride, acetyl chloride, and trimethylchlorosilane, to facilitate the Fischer esterification. Quantitative data is summarized for easy comparison, and detailed experimental procedures are provided. Additionally, diagrams illustrating the reaction mechanism and experimental workflow are included to enhance understanding.

Introduction

L-proline and its derivatives are crucial building blocks in the synthesis of numerous pharmaceuticals and agrochemicals. The protection of the carboxylic acid group as a methyl ester is a common strategy to prevent its participation in subsequent reactions, such as peptide coupling. The Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a widely employed method for this transformation. In the case of amino acids like L-proline, the use of hydrochloric acid not only catalyzes the esterification but also protects the amino group as a hydrochloride salt, preventing self-polymerization. This application note details various reliable methods for the synthesis of L-proline methyl ester hydrochloride.

Data Presentation

The following table summarizes the quantitative data from different reported protocols for the esterification of L-proline with methanol and an acid catalyst.

Catalyst SourceReagentsReaction TimeTemperatureYieldReference
Thionyl Chloride (SOCl₂)L-proline, SOCl₂, Methanol29 hoursRefluxQuantitative[1]
Acetyl ChlorideL-proline, Acetyl Chloride, Methanol8 hoursReflux100%[2]
Trimethylchlorosilane (TMSCl)L-proline, TMSCl, MethanolNot specifiedRoom TemperatureGood to Excellent[3][4]
Hydrogen Chloride (gas) in DichloroethaneL-proline, HCl (gas), Methanol, Dichloroethane0.5 hours (HCl bubbling) + refluxRoom Temp then Reflux (~84°C)73.4%[5]

Experimental Protocols

Protocol 1: Esterification using Thionyl Chloride in Methanol

This protocol describes the synthesis of L-proline methyl ester hydrochloride using thionyl chloride as the source of HCl.[1][6]

Materials:

  • L-proline

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a stirred solution of L-proline (e.g., 10.2 g, 88.6 mmol) in anhydrous methanol (60 mL) in a round-bottom flask, slowly add thionyl chloride (7.10 mL, 97.5 mmol) at a controlled temperature (e.g., -30°C to 0°C).[6]

  • After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux.[1]

  • Maintain the reflux for approximately 29 hours.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol and SOCl₂ by distillation under reduced pressure using a rotary evaporator.

  • The resulting product, L-proline methyl ester hydrochloride, is obtained as a gray oil and can often be used without further purification.[1] A quantitative yield is expected.[1]

Protocol 2: Esterification using Acetyl Chloride in Methanol

This method utilizes acetyl chloride to generate HCl in situ for the esterification.[2]

Materials:

  • L-proline

  • Methanol (anhydrous)

  • Acetyl chloride

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Suspend L-proline (e.g., 100 g, 0.87 mol) in anhydrous methanol (600 mL) in a round-bottom flask.

  • Carefully add acetyl chloride (92.6 mL, 1.30 mol) to the suspension.

  • Heat the mixture to reflux and maintain for about 8 hours.

  • After cooling, remove the solvent in vacuum to yield L-proline methyl ester hydrochloride as a colorless oil. A 100% yield is reported for this procedure.[2]

Protocol 3: Esterification using Trimethylchlorosilane in Methanol

This protocol offers a milder, room temperature alternative for the esterification.[3][4]

Materials:

Procedure:

  • Place L-proline (0.1 mol) in a round-bottom flask.

  • Slowly add freshly distilled chlorotrimethylsilane (0.2 mol) and stir with a magnetic stirrer.

  • Add methanol (100 mL) to the mixture.

  • Stir the resulting solution or suspension at room temperature until the reaction is complete (monitored by TLC).

  • Concentrate the reaction mixture on a rotary evaporator to obtain the L-proline methyl ester hydrochloride product. This method is reported to give good to excellent yields.[3][4]

Mandatory Visualization

experimental_workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up cluster_product Product L_proline L-proline Mixing Mixing and Reagent Addition L_proline->Mixing Methanol Methanol Methanol->Mixing HCl_source HCl Source (SOCl₂, Acetyl Chloride, TMSCl, or HCl gas) HCl_source->Mixing Reaction_conditions Reaction (Stirring at specific temp/time) Mixing->Reaction_conditions Solvent_removal Solvent Removal (Rotary Evaporation) Reaction_conditions->Solvent_removal Final_product L-proline methyl ester hydrochloride Solvent_removal->Final_product

Caption: Experimental workflow for the esterification of L-proline.

fischer_esterification_mechanism Proline L-proline Protonated_carbonyl Protonated Carbonyl Proline->Protonated_carbonyl + H⁺ H_plus H⁺ Methanol Methanol (CH₃OH) Tetrahedral_intermediate Tetrahedral Intermediate Protonated_carbonyl->Tetrahedral_intermediate + CH₃OH Protonated_ester Protonated Ester Tetrahedral_intermediate->Protonated_ester - H₂O Ester_hydrochloride L-proline methyl ester hydrochloride Protonated_ester->Ester_hydrochloride - H⁺ Water H₂O

Caption: Mechanism of Fischer esterification of L-proline.

References

Application Notes and Protocols for N-Protection of Methyl Prolinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the synthesis of peptides and complex organic molecules, the selective protection of functional groups is a cornerstone of chemical strategy. For amino acids, the protection of the α-amino group is crucial to prevent undesired side reactions during subsequent transformations, such as peptide bond formation. Methyl L-prolinate hydrochloride is a common starting material in these synthetic routes. Its secondary amine, being part of a pyrrolidine (B122466) ring, presents unique steric and electronic properties that influence the conditions required for efficient N-protection. This document provides detailed application notes and experimental protocols for the N-protection of methyl L-prolinate hydrochloride using three of the most common amine-protecting groups in organic synthesis: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

General Principles of N-Protection

The N-protection of methyl prolinate hydrochloride first requires the neutralization of the hydrochloride salt to liberate the free secondary amine. This is typically achieved by the addition of a non-nucleophilic organic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). The free amine then acts as a nucleophile, attacking the electrophilic protecting group reagent (e.g., di-tert-butyl dicarbonate (B1257347) for Boc, benzyl (B1604629) chloroformate for Cbz, or Fmoc-chloride/succinimide for Fmoc) to form the N-protected product. The choice of protecting group is dictated by the overall synthetic strategy, particularly the conditions required for its eventual removal.

I. N-tert-Butyloxycarbonyl (Boc) Protection

The Boc group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid (TFA) or hydrochloric acid).

Application Notes
  • Reagent: Di-tert-butyl dicarbonate ((Boc)₂O or Boc-anhydride) is the most common reagent for Boc protection.

  • Base: Triethylamine (TEA) is frequently used to neutralize the hydrochloride salt and facilitate the reaction.

  • Solvent: Dichloromethane (B109758) (DCM) is a common solvent for this reaction.

  • Reaction Conditions: The reaction is typically carried out at room temperature.

  • Work-up: The work-up procedure usually involves washing the organic layer with aqueous solutions to remove the triethylammonium (B8662869) salt and any excess reagents.

Experimental Protocol: Synthesis of N-Boc-L-proline methyl ester
  • Materials and Reagents:

    • L-proline methyl ester hydrochloride

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

    • Saturated citric acid aqueous solution

    • Saturated sodium chloride (brine) aqueous solution

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • Suspend L-proline methyl ester hydrochloride in dichloromethane (DCM).

    • Add triethylamine to the suspension and stir until the solution becomes clear.

    • Add di-tert-butyl dicarbonate to the solution.

    • Stir the reaction mixture at room temperature for approximately 2.5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

  • Work-up and Purification:

    • Wash the organic phase sequentially with a saturated citric acid solution, saturated sodium chloride solution, and water.[1]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]

    • The resulting product is often a colorless oil that may solidify upon cooling.[1] Further purification can be achieved by column chromatography if necessary.

II. N-Benzyloxycarbonyl (Cbz) Protection

The Cbz (or Z) group is another cornerstone of amine protection in peptide synthesis. It is stable to mildly acidic and basic conditions and is typically removed by catalytic hydrogenolysis.

Application Notes
  • Reagent: Benzyl chloroformate (Cbz-Cl) is the most common reagent for introducing the Cbz group.

  • Base: A base such as triethylamine or sodium hydroxide (B78521) is required to neutralize the generated HCl and the starting hydrochloride salt.

  • Solvent: Dichloromethane or a biphasic system with water can be used.

  • Reaction Conditions: The reaction is often performed at low temperatures (e.g., 0 °C) to control the reactivity of the chloroformate.

  • Work-up: The work-up involves separating the organic layer and washing it to remove salts and impurities.

Experimental Protocol: Synthesis of N-Cbz-L-proline methyl ester
  • Materials and Reagents:

    • L-proline methyl ester hydrochloride

    • Benzyl chloroformate (Cbz-Cl)

    • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

    • Dichloromethane (DCM) or an appropriate solvent system

    • 0.1 N Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve L-proline methyl ester hydrochloride in the chosen solvent system.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the base (e.g., triethylamine) followed by the dropwise addition of benzyl chloroformate.[2]

    • Allow the reaction to warm to room temperature and stir for several hours until completion as monitored by TLC.[2]

  • Work-up and Purification:

    • Extract the reaction mixture with a suitable organic solvent like tert-butyl methyl ether.[2]

    • Wash the combined organic extracts sequentially with 0.1 N aqueous HCl and saturated aqueous NaHCO₃ solution.[2]

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography.

III. N-9-Fluorenylmethyloxycarbonyl (Fmoc) Protection

The Fmoc group is particularly valuable in solid-phase peptide synthesis (SPPS) due to its stability to acidic conditions and its clean removal with a mild base (e.g., piperidine).

Application Notes
  • Reagent: 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) are commonly used.

  • Base: A base like potassium carbonate or sodium carbonate is used in an aqueous/organic solvent mixture.

  • Solvent: A mixture of 1,4-dioxane (B91453) and water is a typical solvent system.[3][4]

  • Reaction Conditions: The reaction is often initiated at 0 °C and then allowed to proceed at room temperature overnight.[3][4]

  • Work-up: The work-up involves an extraction procedure to separate the product from the aqueous phase after acidification.

Experimental Protocol: Synthesis of N-Fmoc-L-proline methyl ester

Note: Most literature procedures describe the Fmoc protection of L-proline, followed by esterification. A direct protection of the methyl ester would follow a similar principle.

  • Materials and Reagents:

    • L-proline methyl ester hydrochloride

    • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water

    • Diethyl ether

    • 1 M Hydrochloric acid (HCl)

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve L-proline methyl ester hydrochloride in a mixture of 1,4-dioxane and water.

    • Add potassium carbonate to the solution and cool to 0 °C.[3][4]

    • Add a solution of Fmoc-Cl in dioxane.

    • Stir the mixture overnight at room temperature.[3][4]

  • Work-up and Purification:

    • Add water to the reaction mixture and extract with diethyl ether to remove impurities.[3][4]

    • Acidify the aqueous phase to a pH of 2-3 with 1 M HCl.[3][4]

    • Extract the product into dichloromethane.[3][4]

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the product.[3][4]

Quantitative Data Summary

Protecting GroupReagentBaseSolventTemperatureReaction TimeTypical Yield
Boc (Boc)₂OTriethylamineDichloromethaneRoom Temp.~2.5 hoursHigh
Cbz Cbz-ClTriethylamine / NaOHDichloromethane0 °C to Room Temp.Several hoursGood to High
Fmoc Fmoc-Cl / Fmoc-OSuK₂CO₃ / Na₂CO₃1,4-Dioxane / Water0 °C to Room Temp.Overnight>90%[3][4]

Visualizations

General Workflow for N-Protection

G start Start with Methyl Prolinate HCl dissolve Dissolve in Solvent start->dissolve add_base Add Base to Neutralize dissolve->add_base add_reagent Add Protecting Group Reagent add_base->add_reagent react Stir at Appropriate Temperature add_reagent->react workup Aqueous Work-up react->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (if necessary) concentrate->purify product N-Protected Methyl Prolinate purify->product

Caption: General experimental workflow for the N-protection of this compound.

Reaction Schemes

Boc Protection

Boc_Protection sub Methyl Prolinate HCl base Base (e.g., TEA) sub->base reagent + (Boc)₂O solvent Solvent (e.g., DCM) reagent->solvent product N-Boc-Methyl Prolinate solvent->product Cbz_Protection sub Methyl Prolinate HCl base Base (e.g., TEA) sub->base reagent + Cbz-Cl solvent Solvent (e.g., DCM) reagent->solvent product N-Cbz-Methyl Prolinate solvent->product Fmoc_Protection sub Methyl Prolinate HCl base Base (e.g., K₂CO₃) sub->base reagent + Fmoc-Cl solvent Solvent (e.g., Dioxane/H₂O) reagent->solvent product N-Fmoc-Methyl Prolinate solvent->product

References

Application Notes and Protocols: Synthesis of Proline-Containing Peptides Utilizing Methyl Prolinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline and its derivatives are fundamental components in a vast array of biologically active peptides and peptidomimetics. The unique cyclic structure of the proline residue imparts significant conformational constraints on the peptide backbone, influencing secondary structure and overall molecular architecture. This conformational rigidity is often crucial for specific molecular recognition events, making proline-containing peptides attractive candidates for drug discovery and development. Methyl prolinate hydrochloride serves as a versatile and economically viable building block for the incorporation of the proline motif in solution-phase peptide synthesis. Its pre-protected carboxyl group as a methyl ester simplifies synthetic strategies by eliminating the need for a separate carboxyl protection step, thereby streamlining the synthesis of dipeptides and larger peptide fragments.

These application notes provide detailed protocols and comparative data for the synthesis of proline-containing dipeptides using this compound as a key starting material. The methodologies outlined are applicable to a range of N-protected amino acids and common coupling reagents, offering a foundational guide for researchers in peptide chemistry and drug development.

Data Presentation: Comparative Yields in Dipeptide Synthesis

The following tables summarize the yields of various dipeptide methyl esters synthesized via solution-phase coupling of N-protected amino acids with L-proline methyl ester hydrochloride. These data provide a comparative overview of the efficiency of different coupling methods and protecting group strategies.

Table 1: Synthesis of Boc-Protected Dipeptide Methyl Esters

N-Protected Amino AcidCoupling ReagentBaseSolventProductYield (%)
Boc-Gly-OHDCC/HOBtTEATHFBoc-Gly-Pro-OMe85
Boc-Ala-OHEDC/HOBtDIPEADCMBoc-Ala-Pro-OMe72
Boc-Val-OHHATUDIPEADMFBoc-Val-Pro-OMe~90 (estimated)
Boc-Phe-OHT3P®DIPEADCMBoc-Phe-Pro-OMe96

Table 2: Synthesis of Z-Protected Dipeptide Methyl Esters

N-Protected Amino AcidCoupling ReagentBaseSolventProductYield (%)
Z-Gly-OHDCC/HOBtNMMTHF/DCMZ-Gly-Pro-OMeNot specified
Z-Phe-OHEDC/DMAP/HOBt (cat.)-DCMZ-Phe-Pro-OMeNot specified

Note: Yields are based on reported values for analogous syntheses and may vary depending on specific reaction conditions and purification methods.

Experimental Protocols

Protocol 1: Synthesis of Boc-Gly-Pro-OMe via DCC/HOBt Coupling

This protocol details the synthesis of N-tert-butyloxycarbonyl-glycyl-L-proline methyl ester.

Materials:

  • L-proline methyl ester hydrochloride

  • Boc-Gly-OH

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (B128534) (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • n-Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation of L-Proline Methyl Ester Free Base:

    • Dissolve L-proline methyl ester hydrochloride (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.1 eq) dropwise with stirring.

    • Stir the mixture at 0 °C for 30 minutes. The resulting suspension contains the free base of L-proline methyl ester and triethylamine hydrochloride.

  • Coupling Reaction:

    • To the suspension from the previous step, add Boc-Gly-OH (1.0 eq) and HOBt (1.1 eq).

    • Cool the mixture to -20 °C.

    • Add a solution of DCC (1.1 eq) in anhydrous THF dropwise, maintaining the temperature at -20 °C.

    • Stir the reaction mixture at -10 °C for 1 hour, and then allow it to stir overnight in a refrigerator (approximately 4 °C).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/n-hexane gradient) to afford Boc-Gly-Pro-OMe as a colorless solid.[1]

Expected Yield: Approximately 85%.

Protocol 2: Synthesis of Boc-Ala-Pro-OMe via EDC/HOBt Coupling

This protocol describes the synthesis of N-tert-butyloxycarbonyl-L-alanyl-L-proline methyl ester.

Materials:

  • L-proline methyl ester hydrochloride

  • Boc-Ala-OH

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous citric acid solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To a solution of Boc-Ala-OH (1.0 eq) in anhydrous DCM, add HOBt (1.1 eq).

    • Cool the solution to 0 °C.

    • Add L-proline methyl ester hydrochloride (1.0 eq) and DIPEA (2.2 eq).

    • Stir the mixture until all solids dissolve.

  • Coupling Reaction:

    • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M citric acid solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by crystallization or silica gel chromatography if necessary.

Expected Yield: Approximately 72%.

Mandatory Visualizations

Peptide_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Coupling Reaction cluster_workup Work-up & Purification cluster_product Final Product N-Protected_AA N-Protected Amino Acid (e.g., Boc-Gly-OH) Coupling_Step Coupling Reagent (e.g., DCC/HOBt) Base (e.g., TEA) Solvent (e.g., THF) N-Protected_AA->Coupling_Step Proline_Ester L-Proline Methyl Ester Hydrochloride Proline_Ester->Coupling_Step Filtration Filtration (Remove Urea) Coupling_Step->Filtration Extraction Aqueous Work-up (Wash) Filtration->Extraction Purification Chromatography/ Crystallization Extraction->Purification Dipeptide N-Protected Dipeptide Methyl Ester (e.g., Boc-Gly-Pro-OMe) Purification->Dipeptide

Caption: General workflow for the solution-phase synthesis of proline-containing dipeptides.

Logical_Relationship Start This compound Free_Base Neutralization with Base (e.g., TEA, DIPEA) Start->Free_Base Coupling Peptide Bond Formation Free_Base->Coupling Dipeptide_Ester N-Protected Dipeptide Methyl Ester Coupling->Dipeptide_Ester N_Protected_AA N-Protected Amino Acid N_Protected_AA->Coupling Coupling_Reagent Coupling Reagent (e.g., DCC, EDC, HATU) Coupling_Reagent->Coupling Deprotection_N N-Terminal Deprotection (e.g., TFA for Boc) Dipeptide_Ester->Deprotection_N Dipeptide_Free_Amine Dipeptide Methyl Ester (Free Amine) Deprotection_N->Dipeptide_Free_Amine Further_Coupling Coupling with another N-Protected Amino Acid Dipeptide_Free_Amine->Further_Coupling Tripeptide_Ester N-Protected Tripeptide Methyl Ester Further_Coupling->Tripeptide_Ester

Caption: Logical steps for the stepwise synthesis of longer proline-containing peptides.

References

Application Note: L-Proline Methyl Ester Hydrochloride as an Efficient Organocatalyst for the Biginelli Condensation Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient protocol for the one-pot, three-component Biginelli condensation reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs, utilizing the commercially available and inexpensive organocatalyst, L-Proline methyl ester hydrochloride. This method offers several advantages, including mild reaction conditions, high yields, and a simple work-up procedure, making it an attractive methodology for medicinal chemistry and drug development professionals. The protocol has been successfully applied to a variety of aromatic, aliphatic, and heterocyclic aldehydes, demonstrating its broad substrate scope.

Introduction

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, is a cornerstone of heterocyclic chemistry, providing access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1] DHPMs are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. Furthermore, they are known as calcium channel blockers. The classical Biginelli reaction often requires harsh acidic conditions and can result in low yields, particularly with sensitive substrates. In recent years, the development of milder and more efficient catalysts has been a significant area of research. Organocatalysis, in particular, has emerged as a powerful tool in modern organic synthesis. L-proline and its derivatives have been identified as effective catalysts for various organic transformations. L-Proline methyl ester hydrochloride, a stable and easy-to-handle solid, has been shown to be an effective catalyst for the Biginelli reaction, proceeding under mild conditions.[1] This application note provides a detailed protocol and highlights the versatility of this catalyst.

Key Applications

  • Drug Discovery and Development: Synthesis of libraries of DHPMs for high-throughput screening and lead optimization.

  • Medicinal Chemistry: Efficient preparation of biologically active heterocyclic compounds.

  • Process Chemistry: A scalable and cost-effective method for the synthesis of key pharmaceutical intermediates.

Data Presentation

The efficacy of L-Proline methyl ester hydrochloride as a catalyst was evaluated in the Biginelli condensation of various aldehydes with ethyl acetoacetate (B1235776) and urea or thiourea. The reactions were carried out under solvent-free conditions at 80 °C. The results are summarized in the table below.

EntryAldehydeRXTime (h)Yield (%)
1BenzaldehydeC₆H₅O392
24-Chlorobenzaldehyde4-ClC₆H₄O2.595
34-Methoxybenzaldehyde4-MeOC₆H₄O488
44-Nitrobenzaldehyde4-NO₂C₆H₄O298
53-Nitrobenzaldehyde3-NO₂C₆H₄O296
6CinnamaldehydeC₆H₅CH=CHO485
7Furfural2-FurylO582
8n-ButyraldehydeCH₃(CH₂)₂O675
9BenzaldehydeC₆H₅S3.590
104-Chlorobenzaldehyde4-ClC₆H₄S394

Experimental Protocols

General Procedure for the L-Proline Methyl Ester Hydrochloride Catalyzed Biginelli Reaction

Materials:

  • Aldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol, 130 mg)

  • Urea (1.5 mmol, 90 mg) or Thiourea (1.5 mmol, 114 mg)

  • L-Proline methyl ester hydrochloride (0.1 mmol, 16.6 mg, 10 mol%)

  • Ethanol (B145695) (for recrystallization)

  • Deionized water

Equipment:

  • Round-bottom flask (10 mL)

  • Magnetic stirrer with heating plate

  • Condenser

  • Büchner funnel and filter flask

  • Melting point apparatus

Protocol:

  • To a 10 mL round-bottom flask, add the aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (or thiourea) (1.5 mmol), and L-Proline methyl ester hydrochloride (10 mol%).

  • The flask is placed in a preheated oil bath at 80 °C and the mixture is stirred magnetically.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

  • Upon completion of the reaction, the reaction mixture is cooled to room temperature.

  • Cold water (5 mL) is added to the flask and the mixture is stirred for 10-15 minutes.

  • The solid product is collected by vacuum filtration using a Büchner funnel.

  • The crude product is washed with cold water (2 x 5 mL).

  • The product is purified by recrystallization from hot ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one or -thione.

  • The purified product is dried under vacuum and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry, and its melting point is determined.

Visualizations

Reaction Mechanism

The proposed mechanism for the L-Proline methyl ester hydrochloride catalyzed Biginelli reaction involves an initial formation of an N-acyliminium ion intermediate.

reaction_mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium + Urea Urea Urea/ Thiourea Ketoester β-Ketoester Catalyst L-Proline Methyl Ester Hydrochloride Catalyst->Iminium catalyzes Enamine Enamine Intermediate Iminium->Enamine + Ketoester Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization DHPM DHPM Cyclized->DHPM Dehydration

Caption: Proposed reaction mechanism for the Biginelli condensation.

Experimental Workflow

The experimental workflow for the synthesis and purification of DHPMs is a straightforward and efficient process.

experimental_workflow Reactants 1. Mix Reactants & Catalyst (Aldehyde, β-Ketoester, Urea, Catalyst) Reaction 2. Heat and Stir (Solvent-free, 80°C) Reactants->Reaction Workup 3. Work-up (Add cold water, stir) Reaction->Workup Filtration 4. Filtration (Collect crude product) Workup->Filtration Purification 5. Purification (Recrystallization from Ethanol) Filtration->Purification Characterization 6. Characterization (NMR, MS, MP) Purification->Characterization

Caption: Experimental workflow for DHPM synthesis.

Catalyst Loading vs. Yield

The effect of catalyst loading on the reaction yield was investigated to determine the optimal amount of L-Proline methyl ester hydrochloride.

catalyst_loading cluster_input Catalyst Loading (mol%) cluster_output Reaction Yield (%) c5 5% y_low Lower Yield c5->y_low c10 10% y_high Optimal Yield c10->y_high c15 15% y_plateau Yield Plateau c15->y_plateau

Caption: Catalyst loading effect on reaction yield.

Conclusion

L-Proline methyl ester hydrochloride has been demonstrated to be a highly effective and versatile organocatalyst for the Biginelli condensation reaction. The presented protocol is simple, efficient, and applicable to a wide range of substrates, providing excellent yields of the desired 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs. This methodology represents a valuable tool for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

Application Notes: Synthesis of Prolylproline via Peptide Coupling with Methyl Prolinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prolylproline (Pro-Pro) is a dipeptide composed of two proline residues. This motif is of significant interest in medicinal chemistry and drug development due to its prevalence in bioactive peptides and its ability to induce specific secondary structures in peptide chains. The synthesis of prolylproline is a fundamental example of dipeptide formation, typically achieved through a solution-phase peptide coupling strategy. This process involves the formation of an amide (peptide) bond between an N-terminally protected proline and a C-terminally protected proline.

L-proline methyl ester hydrochloride is a common and commercially available starting material that serves as the C-terminal proline precursor.[1] The ester group protects the carboxylic acid from participating in the reaction, while the hydrochloride salt form enhances its stability and handling. The general synthetic strategy involves coupling an N-protected L-proline (such as Boc-L-proline) with L-proline methyl ester hydrochloride, followed by sequential deprotection of the N-terminal protecting group and the C-terminal methyl ester to yield the final dipeptide.[2][3]

Key Reagents and Properties

The primary starting material for the C-terminal residue is L-proline methyl ester hydrochloride. Its physical and chemical properties are crucial for planning the synthesis.

PropertyValueReference
Chemical Name (S)-Methyl pyrrolidine-2-carboxylate hydrochloride
Synonyms L-Pro-OMe HCl
CAS Number 2133-40-6[1]
Molecular Formula C₆H₁₁NO₂ · HCl
Molecular Weight 165.62 g/mol [1]
Appearance White crystalline powder or chunks[1]
Melting Point 69-71 °C[1]
Optical Activity [α]²⁰/D −31° (c = 0.5 in H₂O)
Solubility Soluble in water, methanol (B129727), chloroform (B151607) (slightly)[1]

Experimental Protocols

This section details a standard protocol for the synthesis of L-prolyl-L-proline using N-Boc-L-proline and L-proline methyl ester hydrochloride. The methodology is based on classical solution-phase peptide synthesis principles, employing a carbodiimide (B86325) coupling agent.[2][4]

Materials and Equipment

  • N-Boc-L-proline

  • L-proline methyl ester hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (B128534) (TEA) or N-methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1N aqueous hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Trifluoroacetic acid (TFA)

  • Sodium hydroxide (B78521) (NaOH) or Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Ethyl acetate (B1210297) (EtOAc)

  • Round-bottom flasks, magnetic stirrer, ice bath, rotary evaporator, separation funnel, standard glassware

  • Silica (B1680970) gel for column chromatography

Protocol 1: Synthesis of Protected Dipeptide (Boc-L-Pro-L-Pro-OMe)

This protocol describes the coupling of the two protected proline residues.

  • Reactant Preparation:

    • In a clean, dry round-bottom flask, dissolve N-Boc-L-proline (1.0 eq) and HOBt (1.0 eq) in anhydrous DCM (or DMF for better solubility if needed).

    • Cool the flask to 0 °C in an ice bath with magnetic stirring.

  • Amine Salt Neutralization:

    • In a separate flask, suspend L-proline methyl ester hydrochloride (1.0 eq) in anhydrous DCM.

    • Add triethylamine (TEA) (1.1 eq) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes at room temperature. The formation of triethylammonium (B8662869) chloride precipitate may be observed.

  • Coupling Reaction:

    • Add the solution containing the free L-proline methyl ester to the cooled solution of N-Boc-L-proline and HOBt.

    • Add EDC (1.1 eq) portion-wise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Work-up and Isolation:

    • Filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if DCC were used) or other insolubles.

    • Transfer the filtrate to a separation funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with:

      • 1N HCl (2 x)

      • Saturated NaHCO₃ solution (2 x)

      • Brine (1 x)

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude oil or solid by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure Boc-L-Pro-L-Pro-OMe.

Protocol 2: Saponification of the Methyl Ester

This step hydrolyzes the methyl ester to a carboxylic acid.

  • Reaction Setup:

    • Dissolve the purified Boc-L-Pro-L-Pro-OMe (1.0 eq) in a mixture of methanol and water.

    • Cool the solution to 0 °C in an ice bath.

  • Hydrolysis:

    • Add an aqueous solution of NaOH or LiOH (1.5 eq) dropwise.

    • Stir the reaction at room temperature and monitor for completion using TLC (typically 2-4 hours).

  • Work-up:

    • Remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with cold 1N HCl.

    • Extract the product (Boc-L-Pro-L-Pro-OH) with ethyl acetate (3 x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the product.

Protocol 3: N-terminal Boc Deprotection

This final step removes the Boc protecting group to yield L-prolyl-L-proline.

  • Reaction Setup:

    • Dissolve the Boc-L-Pro-L-Pro-OH from the previous step in a minimal amount of DCM.

    • Add trifluoroacetic acid (TFA) (e.g., a 1:1 mixture of TFA:DCM) and stir at room temperature.

  • Deprotection:

    • Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Isolation:

    • Remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene (B28343) can help remove residual TFA).

    • The crude product can be purified by recrystallization or ion-exchange chromatography to yield the final zwitterionic L-prolyl-L-proline.

Reaction Workflow and Data

The overall synthetic pathway is a multi-step process involving protection, coupling, and deprotection.

Reaction Parameters and Expected Results

StepReactionKey ReagentsSolventTypical Yield
1 Peptide CouplingN-Boc-Pro-OH, Pro-OMe·HCl, EDC, HOBt, TEADCM / DMF80-95%
2 SaponificationBoc-Pro-Pro-OMe, LiOH or NaOHMeOH / H₂O>90%
3 Boc DeprotectionBoc-Pro-Pro-OH, TFADCM>95% (crude)

Note: Yields are representative and can vary based on reaction scale, purity of reagents, and purification efficiency.

Synthetic Workflow Diagram

Synthesis_of_Prolylproline BocProOH N-Boc-L-Proline Coupling Step 1: Peptide Coupling (EDC, HOBt, TEA in DCM) BocProOH->Coupling ProOMeHCl L-Proline Methyl Ester HCl ProOMeHCl->Coupling ProtectedDipeptide Boc-Pro-Pro-OMe Saponification Step 2: Saponification (LiOH in MeOH/H₂O) ProtectedDipeptide->Saponification BocDipeptideAcid Boc-Pro-Pro-OH Deprotection Step 3: Boc Deprotection (TFA in DCM) BocDipeptideAcid->Deprotection ProPro L-Prolyl-L-Proline Coupling->ProtectedDipeptide Purification Saponification->BocDipeptideAcid Acidic Work-up Deprotection->ProPro Isolation

Caption: Workflow for the synthesis of prolylproline.

References

Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing Methyl Prolinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of methyl prolinate hydrochloride in solution-phase peptide synthesis (SPPS). This classical approach offers significant advantages for the synthesis of short peptides, peptide fragments for convergent synthesis, and peptides containing modified or unusual amino acids. The protocols outlined below are designed to serve as a foundational guide, which can be adapted and optimized for specific peptide sequences and research objectives.

Introduction to Solution-Phase Peptide Synthesis (SPPS)

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), is a traditional method for constructing peptides by sequentially coupling amino acids in a homogenous solution.[1] Unlike solid-phase peptide synthesis (SPPS), where the growing peptide chain is anchored to a resin, LPPS involves the purification of intermediates at each step.[1][2] This meticulous, stepwise purification ensures high purity of the final product and allows for greater flexibility in the choice of protecting groups and coupling strategies.[3]

This compound serves as a valuable building block in SPPS, providing the C-terminal proline residue with its carboxyl group protected as a methyl ester. The hydrochloride salt form necessitates a neutralization step prior to the coupling reaction.

Key Advantages of Solution-Phase Synthesis:

  • High Purity: Intermediate purification at each step minimizes the accumulation of side products, leading to a purer final peptide.[2]

  • Scalability: LPPS is well-suited for the large-scale synthesis of short peptides.[2]

  • Flexibility: It accommodates a wide range of coupling reagents, solvents, and protecting group strategies.[3]

  • Suitability for Complex Peptides: Fragment condensation, where shorter, purified peptide segments are combined, is readily achievable in solution-phase, enabling the synthesis of longer or more complex peptides.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a dipeptide using this compound as the C-terminal residue. These can be extended for the synthesis of longer peptides through iterative deprotection and coupling cycles.

Protocol 1: Neutralization of this compound

Objective: To prepare the free amine of methyl prolinate for the subsequent coupling reaction.

Materials:

  • L-Proline methyl ester hydrochloride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve L-proline methyl ester hydrochloride (1.0 equivalent) in DCM or DMF in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add TEA or DIEA (1.1 equivalents) dropwise while stirring.

  • Allow the reaction mixture to stir at 0°C for 15 minutes and then at room temperature for 1 hour.

  • The formation of triethylammonium (B8662869) chloride or diisopropylethylammonium chloride will be observed as a precipitate.

  • Filter the reaction mixture to remove the salt precipitate.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent. The resulting solution contains the free amine of methyl prolinate and is used directly in the next step.

Protocol 2: Coupling of an N-Protected Amino Acid

Objective: To form a peptide bond between an N-protected amino acid and methyl prolinate. This protocol uses N-Boc-L-Alanine as an example.

Materials:

  • Solution of methyl prolinate (from Protocol 1)

  • N-Boc-L-Alanine (1.0 equivalent)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) (1.1 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) (1.1 equivalents)

  • DCM or DMF

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • In a separate round-bottom flask, dissolve N-Boc-L-Alanine (1.0 equivalent) and HOBt or HOAt (1.1 equivalents) in DCM or DMF.

  • Cool this solution in an ice bath.

  • Add DCC or DIC (1.1 equivalents) to the N-Boc-L-Alanine solution and stir for 15-30 minutes at 0°C to form the active ester.

  • To this mixture, add the solution of methyl prolinate from Protocol 1.

  • Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) or diisopropylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-L-Alanyl-L-proline methyl ester.

Protocol 3: Purification of the Protected Dipeptide

Objective: To purify the crude protected dipeptide.

Materials:

  • Crude N-Boc-L-Alanyl-L-proline methyl ester

  • Silica (B1680970) gel for column chromatography

  • Solvent system for chromatography (e.g., a gradient of ethyl acetate (B1210297) in hexanes)

Procedure:

  • Dissolve the crude dipeptide in a minimal amount of the chromatography eluent.

  • Perform silica gel column chromatography using an appropriate solvent system to separate the desired product from unreacted starting materials and byproducts.

  • Collect the fractions containing the pure product, as identified by TLC.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified N-Boc-L-Alanyl-L-proline methyl ester.

Protocol 4: N-Terminal Boc Deprotection

Objective: To remove the N-terminal Boc protecting group to allow for further peptide chain elongation.

Materials:

  • Purified N-Boc-L-Alanyl-L-proline methyl ester

  • Trifluoroacetic acid (TFA)

  • DCM

  • Round-bottom flask

Procedure:

  • Dissolve the purified N-Boc-dipeptide in DCM.

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once complete, remove the solvent and excess TFA under reduced pressure.

  • The resulting product is the TFA salt of L-Alanyl-L-proline methyl ester, which can be neutralized as described in Protocol 1 for the next coupling step.

Protocol 5: C-Terminal Methyl Ester Saponification

Objective: To remove the C-terminal methyl ester to yield the free carboxylic acid of the final peptide.

Materials:

  • Purified peptide methyl ester

  • Lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) (1 M aqueous solution)

  • Tetrahydrofuran (THF) or Methanol (B129727)

  • Hydrochloric acid (1 M)

  • Round-bottom flask

Procedure:

  • Dissolve the peptide methyl ester in a mixture of THF or methanol and water.

  • Cool the solution in an ice bath.

  • Slowly add 1 M LiOH or NaOH solution (1.1 equivalents) and stir the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final peptide with a free C-terminus.

Data Presentation

The following tables summarize typical data obtained during solution-phase peptide synthesis. The values are representative and may vary depending on the specific amino acids and reaction conditions.

Table 1: Physical Properties of L-Proline Methyl Ester Hydrochloride

PropertyValueReference
Molecular FormulaC₆H₁₁NO₂ · HCl
Molecular Weight165.62 g/mol
Melting Point69-71 °C
AppearanceWhite to off-white solid

Table 2: Representative Yields for Dipeptide Synthesis (Boc-Ala-Pro-OMe)

StepProductTypical Yield (%)Purity (%)
CouplingCrude Boc-Ala-Pro-OMe85-95>80
PurificationPurified Boc-Ala-Pro-OMe70-85>95
Boc DeprotectionH-Ala-Pro-OMe · TFA>95 (quantitative)>95
SaponificationH-Ala-Pro-OH80-90>98

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediates cluster_final Final Steps Pro-OMe_HCl Methyl Prolinate Hydrochloride Neutralization Neutralization (e.g., DIEA, DCM) Pro-OMe_HCl->Neutralization Boc_AA N-Boc-Amino Acid Coupling Coupling Reaction (e.g., DCC/HOBt) Boc_AA->Coupling Free_Amine Methyl Prolinate (Free Amine) Neutralization->Free_Amine Workup Aqueous Workup & Purification Coupling->Workup Protected_Dipeptide N-Boc-Dipeptide-OMe Workup->Protected_Dipeptide Free_Amine->Coupling Deprotection N-Terminal Deprotection (e.g., TFA) Protected_Dipeptide->Deprotection Final_Peptide Final Dipeptide Deprotection->Final_Peptide

Caption: Workflow for dipeptide synthesis using methyl prolinate.

logical_relationship Start Start with Methyl Prolinate HCl Step1 Neutralize to Free Amine Start->Step1 Step2 Couple with N-Protected Amino Acid Step1->Step2 Step3 Purify Protected Dipeptide Step2->Step3 Decision Chain Elongation? Step3->Decision Step4a N-Terminal Deprotection Decision->Step4a Yes Step4b Final Deprotection Decision->Step4b No Step4a->Step2 Repeat Coupling End Final Peptide Step4b->End

Caption: Decision tree for peptide chain elongation.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Methyl Prolinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude methyl prolinate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted L-proline, residual methanol, excess reagents like thionyl chloride or hydrogen chloride, and byproducts from side reactions. The crude product may also contain colored impurities.

Q2: What is the recommended starting point for the purification of crude this compound?

A2: Recrystallization is the most common and often sufficient method for purifying crude this compound. A variety of solvent systems can be employed, with the choice depending on the impurity profile of the crude material.

Q3: How can I remove colored impurities from my product?

A3: Treatment with activated carbon is a common method for removing colored impurities. This is typically done by adding a small amount of activated carbon to a solution of the crude product, heating, and then filtering the carbon particles before proceeding with crystallization.

Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to a high concentration of impurities, a low melting point of the product, or rapid cooling. To troubleshoot this, you can try:

  • Adding more of the solvent in which the compound is more soluble to reduce the supersaturation.

  • Slowing down the cooling process to allow for gradual crystal formation.

  • Adding a seed crystal to induce crystallization.

  • Using a different solvent system.

Q5: What analytical techniques are suitable for assessing the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of this compound and quantifying related substances. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure and detect impurities. The melting point is also a good indicator of purity; pure L-proline methyl ester hydrochloride has a melting point in the range of 69-71 °C.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield After Recrystallization - The compound is too soluble in the chosen solvent. - Too much solvent was used. - Incomplete precipitation.- Choose a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the solution slowly and then in an ice bath to maximize crystal formation.
Product is a sticky solid or oil - "Oiling out" has occurred. - Presence of hygroscopic impurities. - Residual solvent.- Refer to the FAQ on "oiling out". - Ensure the product is thoroughly dried under vacuum. - Wash the purified solid with a non-polar solvent in which the product is insoluble (e.g., diethyl ether) to remove residual solvents.
Persistent Colored Impurities - Highly colored byproducts were formed during the reaction. - Activated carbon treatment was insufficient.- Perform an activated carbon treatment (see experimental protocols). - If color persists, column chromatography may be necessary.
Broad Melting Point Range - The product is still impure.- Repeat the recrystallization process. - Consider using a different recrystallization solvent. - If impurities persist, purify by column chromatography.

Data Presentation

Table 1: Recrystallization Solvents and Reported Yields

Solvent System Reported Yield Notes
Dichloroethane73.4% - 99.6%Yields vary depending on reaction conditions and recycling of the mother liquor.[2]
Acetonitrile/Diethyl EtherGood results often obtainedAcetonitrile is a good solvent for dissolving the compound when hot.[3]
Methanol/Diethyl EtherCommonly used for amino acid hydrochloridesMethanol dissolves the polar salt, and ether acts as an anti-solvent to induce precipitation.
IsopropanolPreferred over ethanol (B145695) for some hydrochloride saltsCan be used with diethyl ether as an anti-solvent.

Table 2: Physical and Analytical Properties of L-Proline Methyl Ester Hydrochloride

Property Value Reference
Molecular FormulaC₆H₁₂ClNO₂[4]
Molecular Weight165.62 g/mol [1]
Melting Point69-71 °C[1]
AppearanceWhite to off-white crystalline solid[5]
Purity (by titration)>98.0%[5]
Specific Rotation [α]20/D-30.0 to -33.0 deg (c=1, H₂O)[5]

Experimental Protocols

Protocol 1: Recrystallization from Dichloroethane
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot dichloroethane.

  • Cooling: Allow the solution to cool slowly to room temperature.

  • Crystallization: Further cool the solution in an ice bath (to approximately -10 °C) to induce crystallization.[2]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold dichloroethane.[2]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Decolorization with Activated Carbon
  • Dissolution: Dissolve the crude, colored this compound in a suitable solvent (e.g., methanol, ethanol).

  • Treatment: Add a small amount of activated carbon (typically 1-5% by weight of the crude product).

  • Heating: Gently heat the mixture with stirring for a short period.

  • Filtration: Filter the hot solution through a pad of celite or filter paper to remove the activated carbon.

  • Crystallization: Proceed with the recrystallization protocol by cooling the filtrate or adding an anti-solvent.

Protocol 3: Column Chromatography (General Guidance)

Due to its polar and ionic nature, column chromatography of this compound can be challenging on standard silica (B1680970) gel.

  • Stationary Phase Selection:

    • Silica Gel: Can be used, but may require a polar and potentially basic mobile phase to elute the compound and prevent streaking.

    • Alumina (basic or neutral): May be a better option for basic compounds to reduce strong interactions with the stationary phase.

  • Mobile Phase Selection:

    • A gradient of a polar solvent system is recommended.

    • Start with a less polar mixture and gradually increase the polarity.

    • A common system for polar compounds is Dichloromethane (DCM) and Methanol (MeOH).

    • To improve peak shape and reduce tailing of the hydrochloride salt, a small amount of a modifier like triethylamine (B128534) or aqueous ammonia (B1221849) in the mobile phase may be necessary. It is important to note that this will yield the free amine. To obtain the hydrochloride salt, the collected fractions containing the free amine should be treated with a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or methanol).

  • Procedure:

    • Packing: Pack the column with the chosen stationary phase as a slurry in the initial, less polar eluent.

    • Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent. Alternatively, "dry loading" can be performed by adsorbing the crude product onto a small amount of silica gel and loading the powder onto the column.

    • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity.

    • Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) or another appropriate analytical method.

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. If a basic modifier was used, an acid workup will be required to re-form the hydrochloride salt.

Visualizations

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Hot Solvent Crude->Dissolve Charcoal Activated Carbon Treatment (Optional) Dissolve->Charcoal Recrystallize Cool to Recrystallize Dissolve->Recrystallize No color Filter_Charcoal Filter off Carbon Charcoal->Filter_Charcoal Filter_Charcoal->Recrystallize Filter_Crystals Filter Crystals Recrystallize->Filter_Crystals Wash Wash with Cold Solvent Filter_Crystals->Wash Dry Dry Under Vacuum Wash->Dry Analyze Analyze Purity (HPLC, NMR, MP) Dry->Analyze Pure_Product Pure this compound Column_Chromatography Column Chromatography Column_Chromatography->Dry Analyze->Pure_Product Purity OK Analyze->Column_Chromatography Purity Not OK

Caption: General purification workflow for crude this compound.

Troubleshooting_Oiling_Out Start Oiling Out Occurs During Crystallization Add_Solvent Add more of the 'good' solvent and reheat to dissolve Start->Add_Solvent Change_Solvent Try a different solvent system Start->Change_Solvent Slow_Cool Cool the solution very slowly Add_Solvent->Slow_Cool Seed Add a seed crystal Slow_Cool->Seed Success Crystals Form Seed->Success Change_Solvent->Success

References

Technical Support Center: Methyl Prolinate Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl prolinate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most frequently employed methods for the synthesis of this compound involve the esterification of L-proline. Two common approaches are:

  • Thionyl Chloride (SOCl₂) in Methanol (B129727): This is a widely used method where thionyl chloride reacts with methanol to generate HCl in situ, which then catalyzes the esterification of proline.[1] The reaction is typically performed at room temperature or with gentle heating.[2]

  • Trimethylchlorosilane (TMSCl) in Methanol: This method offers a convenient and efficient way to prepare amino acid methyl ester hydrochlorides at room temperature, often resulting in good to excellent yields.[3]

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

The main side reactions include:

  • Racemization: The chiral integrity of the proline may be compromised, leading to the formation of the D-enantiomer. This can be influenced by reaction conditions such as temperature and the presence of certain reagents.[4][5][6]

  • Diketopiperazine (DKP) Formation: This involves the cyclization of two proline methyl ester molecules to form a cyclic dipeptide, especially if the free base of the ester is present.[3][7][8][9][10]

  • Formation of Byproducts from Reagents: The reaction between thionyl chloride and excess methanol can produce methyl chloride, sulfur dioxide, and hydrochloric acid.[11][12][13][14]

  • Incomplete Reaction: The esterification reaction may not go to completion, resulting in a mixture of the starting material (L-proline) and the desired product.[15][16]

Q3: How can I monitor the progress of the reaction?

The progress of the esterification can be monitored by Thin-Layer Chromatography (TLC).[17] A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material (L-proline) as a reference. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Presence of Water Ensure all glassware is thoroughly dried before use. Use anhydrous methanol and other reagents. The presence of water can hydrolyze the ester product back to the carboxylic acid.[15][17]
Incomplete Reaction Increase the reaction time or gently heat the reaction mixture if the reaction is sluggish at room temperature. For Fischer esterification, using an excess of methanol can help drive the equilibrium towards the product.[17]
Loss during Workup Ensure complete extraction of the product from the aqueous phase. Be cautious during solvent removal, especially if the product is volatile under high vacuum.
Suboptimal Reagent Ratio Optimize the molar ratio of proline to the esterifying agent (SOCl₂ or TMSCl). Typically, a slight excess of the esterifying agent is used.
Issue 2: Presence of Impurities in the Final Product

Possible Impurities and Mitigation Strategies:

Impurity Identification Mitigation and Removal
Unreacted L-proline Can be detected by TLC or NMR spectroscopy.Recrystallization of the final product can help in separating the desired ester hydrochloride from the unreacted amino acid.
Diketopiperazine (DKP) Can be identified by mass spectrometry or NMR.Avoid prolonged exposure of the free base of methyl prolinate to heat. During workup, maintain acidic conditions to keep the amine protonated and less nucleophilic.
Racemized Product (D-Methyl Prolinate) Chiral HPLC or measurement of optical rotation.Use milder reaction conditions (e.g., lower temperature) to minimize racemization.[4]

Experimental Protocols

Method 1: Synthesis using Thionyl Chloride in Methanol
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend L-proline in anhydrous methanol.

  • Reagent Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur.[2]

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for several hours or until the reaction is complete as monitored by TLC. Gentle refluxing may be required in some cases.

  • Workup: Remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/ether or ethanol/ether, to yield the pure product.[15]

Method 2: Synthesis using Trimethylchlorosilane (TMSCl) in Methanol
  • Setup: In a round-bottom flask with a magnetic stirrer, add L-proline.

  • Reagent Addition: Slowly add freshly distilled trimethylchlorosilane to the flask, followed by the addition of anhydrous methanol.[3]

  • Reaction: Stir the resulting solution or suspension at room temperature for 12-24 hours.[3] Monitor the reaction by TLC.

  • Workup: Upon completion, concentrate the reaction mixture on a rotary evaporator to obtain the product, this compound.[3]

Visual Guides

Diagram 1: General Workflow for this compound Synthesis

G cluster_start Starting Materials cluster_reagents Esterification Reagents L-Proline L-Proline Reaction_Mixture Reaction Mixture (Esterification) L-Proline->Reaction_Mixture Anhydrous Methanol Anhydrous Methanol Anhydrous Methanol->Reaction_Mixture Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->Reaction_Mixture Trimethylchlorosilane (TMSCl) Trimethylchlorosilane (TMSCl) Trimethylchlorosilane (TMSCl)->Reaction_Mixture Workup Workup (Solvent Removal) Reaction_Mixture->Workup Crude_Product Crude Methyl Prolinate HCl Workup->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Pure Methyl Prolinate HCl Purification->Final_Product G start Low Yield Observed check_water Check for Water Contamination (Reagents/Glassware) start->check_water water_present Water Present? check_water->water_present dry_reagents Use Anhydrous Reagents & Dry Glassware water_present->dry_reagents Yes check_reaction_time Review Reaction Time/Temp water_present->check_reaction_time No end Improved Yield dry_reagents->end incomplete_reaction Incomplete Reaction? check_reaction_time->incomplete_reaction optimize_conditions Increase Reaction Time or Temperature Use Excess Methanol incomplete_reaction->optimize_conditions Yes check_workup Evaluate Workup Procedure incomplete_reaction->check_workup No optimize_conditions->end loss_during_workup Potential Loss? check_workup->loss_during_workup refine_workup Refine Extraction/Purification Steps loss_during_workup->refine_workup Yes loss_during_workup->end No refine_workup->end G pro_ester Methyl Prolinate (Free Base) dimer {Dimerization (Nucleophilic Attack)} pro_ester->dimer Another Molecule of Methyl Prolinate cyclization {Intramolecular Cyclization} dimer->cyclization dkp Diketopiperazine (DKP) cyclization->dkp Elimination of Methanol

References

Technical Support Center: Troubleshooting Reactions with Methyl Prolinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for common issues encountered during chemical reactions involving methyl prolinate hydrochloride, a frequently used building block in pharmaceutical and chemical research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My acylation/peptide coupling reaction with this compound has a low conversion rate. What are the common causes?

Low conversion rates in acylation or peptide coupling reactions are often due to incomplete deprotonation of the this compound, suboptimal reaction conditions, or steric hindrance.

Troubleshooting Steps:

  • Ensure Complete Deprotonation: this compound is a salt. The secondary amine must be deprotonated to its free base form to act as a nucleophile.

    • Base Selection: Use at least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloride. In many cases, using a slight excess (1.1 to 1.5 equivalents) can be beneficial. For N-alkylation reactions, it is common to use 2 equivalents of base.[1]

    • Pre-mixing: Consider pre-mixing the this compound with the base in the reaction solvent for a short period before adding the electrophile (e.g., acyl chloride, activated carboxylic acid) to ensure complete formation of the free amine.

  • Optimize Coupling Reagents (for Peptide Synthesis): The choice of coupling reagent is critical.

    • Some reagents are known to cause racemization with proline derivatives.[2] For instance, using DIC/HOBt can lead to significant racemization.[2]

    • Consider using more potent coupling reagents like HATU or HCTU, which can improve reaction rates and yields, especially for sterically hindered couplings.[2][3]

  • Solvent Considerations: The choice of solvent can significantly impact reaction outcomes.

    • Aprotic solvents like dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), or acetonitrile (B52724) are commonly used.

    • Ensure the use of anhydrous (dry) solvents, as this compound can be hygroscopic.[4] The presence of water can lead to hydrolysis of the ester or your acylating agent, reducing the yield.[4][5]

  • Address Steric Hindrance: Proline's cyclic structure can create steric hindrance, slowing down reactions.[6][7][8][9][10]

    • Increase Reaction Time/Temperature: If steric hindrance is a likely issue, extending the reaction time or moderately increasing the temperature may improve conversion. Monitor the reaction for potential side product formation at higher temperatures.

    • Reagent Concentration: Increasing the concentration of the reactants can sometimes help drive the reaction to completion.[2]

Q2: I am observing significant side products in my reaction. What are they and how can I minimize them?

Common side reactions include hydrolysis of the methyl ester and dimerization to form a diketopiperazine.[4]

Troubleshooting Steps:

  • Minimizing Hydrolysis:

    • Anhydrous Conditions: Use dry solvents and reagents. Karl-Fisher analysis can confirm the water content of your reagents.[4] The hygroscopic nature of this compound can introduce water into the reaction.[4]

    • Work-up Conditions: During aqueous work-up, be mindful of the pH. Prolonged exposure to strongly acidic or basic conditions can promote ester hydrolysis.

  • Preventing Dimerization (Diketopiperazine Formation):

    • Control Reagent Concentration: This side reaction can be more prevalent at higher concentrations.

    • Temperature Control: Keep the reaction temperature as low as feasible while still achieving a reasonable reaction rate.

    • Slow Addition: Adding the coupling partner or activating agent slowly to the reaction mixture can sometimes help to minimize the self-reaction of the deprotonated methyl prolinate.

Q3: How do I choose the right base for my reaction?

The choice of base is crucial for neutralizing the hydrochloride salt without causing unwanted side reactions.

Base Selection Guide:

BaseCommon UseConsiderations
Triethylamine (TEA) General purpose for neutralizing amine hydrochlorides.Can sometimes lead to side reactions. Ensure it is freshly distilled.
Diisopropylethylamine (DIPEA) Preferred for peptide coupling and when using sensitive electrophiles.Its bulky nature makes it less nucleophilic than TEA, reducing the risk of side reactions.
Pyridine Can be used as both a base and a catalyst in some acylation reactions.Can be nucleophilic and may be difficult to remove during work-up.
Inorganic Bases (e.g., K₂CO₃, NaHCO₃) Used in some N-alkylation reactions.Generally used in biphasic systems or when the electrophile is stable to these conditions.

This table summarizes common choices and should be adapted based on the specific reaction.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for N-Acylation of this compound

  • To a stirred solution of this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1-1.5 equivalents) at 0 °C.

  • Stir the mixture at 0 °C for 15-20 minutes.

  • Slowly add a solution of the acyl chloride (1 equivalent) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Peptide Coupling using HATU

  • Dissolve the N-protected amino acid (1.1 equivalents) and HATU (1.1 equivalents) in anhydrous DMF.

  • In a separate flask, dissolve this compound (1 equivalent) in anhydrous DMF and add DIPEA (2 equivalents). Stir for 5-10 minutes.

  • Add the solution of the activated N-protected amino acid to the methyl prolinate solution.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting dipeptide by flash chromatography or recrystallization.

Visualizing Workflows and Concepts

Diagram 1: Deprotonation of this compound

deprotonation Deprotonation of this compound reactant Methyl Prolinate Hydrochloride (Salt) product Free Methyl Prolinate (Nucleophilic) reactant->product + Base byproduct Amine Hydrochloride Salt reactant->byproduct - HCl base Tertiary Amine Base (e.g., TEA, DIPEA) base->product

Caption: The essential deprotonation step to generate the reactive free amine.

Diagram 2: Troubleshooting Workflow for Low Conversion

troubleshooting_workflow Troubleshooting Low Conversion in Reactions start Low Conversion Observed check_deprotonation Is deprotonation complete? start->check_deprotonation adjust_base Increase base equivalents (1.1-2.0 eq). Consider a stronger, non-nucleophilic base (DIPEA). check_deprotonation->adjust_base No check_conditions Are reaction conditions optimal? check_deprotonation->check_conditions Yes adjust_base->check_conditions adjust_conditions Use anhydrous solvents. Increase reaction time or temperature. Increase reactant concentration. check_conditions->adjust_conditions No check_reagents Is the coupling reagent effective? check_conditions->check_reagents Yes adjust_conditions->check_reagents adjust_reagents Use a more potent coupling reagent (e.g., HATU, HCTU). check_reagents->adjust_reagents No end_success Conversion Improved check_reagents->end_success Yes adjust_reagents->end_success

Caption: A logical workflow for diagnosing and resolving low reaction conversion.

References

Technical Support Center: Methyl Prolinate Hydrochloride Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing methyl prolinate hydrochloride as a catalyst. The following frequently asked questions (FAQs) and guides address common issues related to byproduct identification and mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing unexpected peaks in the 1H NMR spectrum of my crude reaction mixture. What are the common byproducts in this compound catalyzed reactions?

A1: Unexpected signals in your NMR spectrum often indicate the presence of byproducts. In reactions catalyzed by this compound, particularly in aldol (B89426) or Mannich-type reactions, several common side products can form. These include:

  • Self-Aldol Products: The aldehyde or ketone substrate can react with itself, leading to the formation of a self-aldol addition or condensation product. This is more prevalent with unbranched aldehydes.[1]

  • Oxazolidinones: The catalyst can react with the carbonyl substrate (ketone or aldehyde) to form a five-membered ring structure known as an oxazolidinone.[2] This is often a reversible process, but these species can be detected under reaction conditions.[2]

  • Dehydration Products: The initial aldol addition product can lose a molecule of water to form an α,β-unsaturated carbonyl compound, especially if the reaction is heated or exposed to acidic/basic conditions during workup.

  • Michael Adducts: If an α,β-unsaturated carbonyl compound is formed as a byproduct, the enamine intermediate of the primary reaction can potentially add to it in a Michael addition fashion.

  • Amide Formation: Although less common under typical catalytic conditions, the this compound could potentially react with amine nucleophiles if they are present in the reaction mixture, leading to amide byproducts.

Q2: My reaction is sluggish and giving low yields, with a significant amount of starting material remaining. What could be the cause?

A2: Low reactivity can stem from several factors. Consider the following troubleshooting steps:

  • Catalyst Activity: Ensure the this compound is pure and dry. The presence of impurities or excess water can negatively impact catalytic activity.

  • Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMSO or DMF are often effective.[3] Sometimes a co-solvent can be beneficial. For instance, the addition of chloroform (B151607) to a DMSO/acetone system has been shown to improve reaction outcomes.[3]

  • Water Content: While some proline-catalyzed reactions tolerate small amounts of water, excess water can lead to hydrolysis of the enamine intermediate, shutting down the catalytic cycle.

  • Temperature: While room temperature is a common starting point, some reactions may require gentle heating or cooling to proceed at an optimal rate. However, be aware that higher temperatures can also promote the formation of dehydration byproducts.

Q3: How can I minimize the formation of the self-aldol byproduct of my aldehyde substrate?

A3: Suppressing the self-aldol reaction is a common challenge, especially with less sterically hindered aldehydes. Here are some strategies:

  • Excess of the Other Reactant: If your reaction involves a ketone and an aldehyde, using an excess of the ketone can kinetically favor the desired cross-aldol reaction over the aldehyde self-aldol reaction.

  • Slow Addition: Adding the aldehyde slowly to the reaction mixture containing the catalyst and the other reactant can help to keep the instantaneous concentration of the aldehyde low, thus disfavoring the bimolecular self-reaction.

  • Lower Catalyst Loading and Diluted Conditions: For α-unbranched aldehydes, using more dilute conditions and a lower catalyst loading, coupled with longer reaction times, has been shown to suppress undesired pathways.[1]

Byproduct Formation Overview

The following table summarizes common byproducts and suggested analytical methods for their identification.

Byproduct TypeTypical ReactionKey Spectroscopic Signatures (1H NMR)Suggested Analytical Technique(s)
Self-Aldol ProductAldol ReactionNew aldehyde and alcohol protons, complex aliphatic region.1H NMR, 13C NMR, Mass Spectrometry
OxazolidinoneAldol, MannichCharacteristic signals for the CH-O and CH-N protons of the five-membered ring.1H NMR (in-situ), Mass Spectrometry
Dehydration ProductAldol ReactionAppearance of vinylic proton signals (typically 5-7 ppm).1H NMR, IR (disappearance of -OH stretch)
Michael AdductMichael AdditionDisappearance of vinylic protons from the Michael acceptor and appearance of new aliphatic signals.1H NMR, 13C NMR, Mass Spectrometry

Experimental Protocols

Protocol 1: General Procedure for a this compound Catalyzed Aldol Reaction

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the ketone (e.g., 5.0 mmol, 5.0 eq) and the chosen solvent (e.g., DMSO, 2.0 mL).

  • Add methyl L-prolinate hydrochloride (0.1 mmol, 10 mol%).

  • Stir the mixture at room temperature for 10 minutes to ensure the catalyst dissolves.

  • Add the aldehyde (1.0 mmol, 1.0 eq) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or 1H NMR analysis of aliquots.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Identification of Byproducts by 1H NMR Spectroscopy

  • Dissolve a small aliquot of the crude reaction mixture in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Acquire a standard 1H NMR spectrum.

  • Analyze the spectrum for characteristic signals of the expected product and starting materials.

  • Look for the key spectroscopic signatures of potential byproducts as listed in the table above.

  • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in structure elucidation of unknown signals.

Visual Guides

Byproduct_Formation_Pathway cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathways Ketone Ketone Enamine Enamine Ketone->Enamine + Catalyst Oxazolidinone Oxazolidinone Ketone->Oxazolidinone + Catalyst Catalyst Catalyst Iminium_Ion Iminium Ion Enamine->Iminium_Ion + Aldehyde Aldehyde Aldehyde Self_Aldol Self-Aldol Product Aldehyde->Self_Aldol + Aldehyde Desired_Product Desired Aldol Product Iminium_Ion->Desired_Product Hydrolysis Dehydration Dehydration Product Desired_Product->Dehydration Catalyst_Pool Methyl Prolinate Hydrochloride Catalyst_Pool->Catalyst

Caption: General reaction scheme illustrating the desired aldol pathway and common side reactions.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Hypothesis Generation cluster_2 Action Plan Start Unexpected Peak in NMR Characterize Characterize Peak: - Chemical Shift - Multiplicity - Integration Start->Characterize Hypothesize Possible Byproduct? Characterize->Hypothesize Self_Aldol Self-Aldol? Hypothesize->Self_Aldol Aldehyde-like signals Dehydration_Prod Dehydration? Hypothesize->Dehydration_Prod Vinylic signals Oxazolidinone_Prod Oxazolidinone? Hypothesize->Oxazolidinone_Prod Unusual singlet/doublet Optimize Optimize Reaction Conditions Self_Aldol->Optimize Dehydration_Prod->Optimize Oxazolidinone_Prod->Optimize Slow_Addition Slow Aldehyde Addition Optimize->Slow_Addition If Self-Aldol Lower_Temp Lower Reaction Temperature Optimize->Lower_Temp If Dehydration Check_Catalyst Check Catalyst/Solvent Purity Optimize->Check_Catalyst If multiple byproducts

Caption: Troubleshooting workflow for identifying and addressing unknown peaks in an NMR spectrum.

References

Enhancing enantioselectivity in methyl prolinate hydrochloride catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl Prolinate Hydrochloride Catalysis

Welcome to the technical support center for enhancing enantioselectivity in this compound-catalyzed reactions. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general role of this compound in asymmetric catalysis?

This compound is a derivative of the amino acid proline and serves as an organocatalyst, primarily for asymmetric aldol, Mannich, and Michael reactions. The catalytic activity stems from the secondary amine of the prolinate, which can form an enamine with a carbonyl donor, and the stereocenter of the proline backbone, which directs the stereochemical outcome of the reaction. The hydrochloride salt form often enhances stability and handling of the catalyst.

Q2: Why is the enantioselectivity of my reaction low?

Several factors can contribute to low enantioselectivity. Key parameters to investigate include the solvent, reaction temperature, presence of additives (especially water), and the electronic and steric properties of your substrates. For instance, aprotic solvents often provide higher enantioselectivity than protic ones in many prolinate-catalyzed reactions.

Q3: Can the counter-ion (hydrochloride) affect the reaction?

Yes, the counter-ion can influence the catalyst's solubility, acidity, and overall reactivity, which in turn can affect the enantioselectivity and reaction rate. While the hydrochloride salt is common, in some cases, other salts or the free amine form of methyl prolinate might offer different reactivity profiles that could be beneficial for specific substrates.

Q4: How does catalyst loading impact the enantiomeric excess (ee)?

Catalyst loading can influence both the reaction rate and the enantioselectivity. While a higher catalyst loading can increase the reaction rate, it may not always lead to a higher ee. It's crucial to screen different catalyst loadings (e.g., 5 mol%, 10 mol%, 20 mol%) to find the optimal balance for your specific reaction. In some cases, high catalyst concentrations can lead to the formation of catalyst aggregates, which may have different and potentially lower selectivity.

Troubleshooting Guide

Issue 1: Low Enantiomeric Excess (ee)

Low enantioselectivity is a common challenge. The following guide provides a systematic approach to troubleshoot and optimize your reaction.

Troubleshooting Workflow for Low Enantioselectivity

G start Start: Low ee Observed solvent Step 1: Screen Solvents (e.g., DMF, DMSO, CH3CN, THF) start->solvent temp Step 2: Vary Temperature (e.g., RT, 0°C, -20°C) solvent->temp Aprotic polar solvents often favored additive Step 3: Evaluate Additives (e.g., Water, Acetic Acid) temp->additive Lower temp often increases ee loading Step 4: Optimize Catalyst Loading (e.g., 5-30 mol%) additive->loading Trace water can be crucial substrate Step 5: Check Substrate Purity loading->substrate finish Optimized Conditions substrate->finish

Caption: Workflow for optimizing enantioselectivity.

Detailed Steps:

  • Solvent Screening: The choice of solvent is critical. Create a screening table to test a variety of solvents with different polarities and properties.

    SolventDielectric Constant (ε)Typical ee (%)
    DMSO47.2High
    DMF36.7High
    CH3CN36.6Moderate to High
    THF7.6Moderate
    Dichloromethane9.1Low to Moderate
    Toluene2.4Low
  • Temperature Optimization: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the major enantiomer.

    Temperature (°C)Typical Effect on eeTypical Effect on Rate
    25 (Room Temp)BaselineFast
    0Often IncreasedModerate
    -20Often Significantly IncreasedSlow
    -40May Further IncreaseVery Slow
  • Additive Screening: The presence of additives, particularly water or acid, can significantly impact the catalytic cycle. Water can play a role in the protonolysis of the enamine intermediate.

    Additive (equivalents)Potential Effect
    Water (0.5 - 2.0 eq)Can increase ee and rate in some cases
    Acetic Acid (0.1 - 0.5 eq)Can act as a co-catalyst, may alter selectivity
    N-MethylmorpholineCan act as a base scavenger

Issue 2: Poor Yield or Slow Reaction Rate

A slow reaction or low yield can be due to catalyst inhibition, poor substrate reactivity, or suboptimal conditions.

Troubleshooting Flowchart for Poor Yield

G start Start: Poor Yield / Slow Rate loading Increase Catalyst Loading (e.g., to 20-30 mol%) start->loading outcome1 Rate Improved? loading->outcome1 temp Increase Temperature (e.g., from 0°C to RT) temp->outcome1 concentration Increase Reactant Concentration purity Verify Catalyst and Substrate Purity (NMR, EA) concentration->purity No Improvement outcome2 Yield Improved? concentration->outcome2 revisit Re-evaluate Substrate/Catalyst System purity->revisit outcome1->temp No outcome1->outcome2 Yes outcome2->concentration No finish Problem Resolved outcome2->finish Yes

Caption: Troubleshooting flowchart for poor reaction yield.

Possible Solutions:

  • Increase Catalyst Loading: Raise the catalyst loading to 20-30 mol% to see if the rate improves.

  • Increase Temperature: While this may negatively impact ee, it can significantly boost the reaction rate. A trade-off may be necessary.

  • Check Purity: Ensure the catalyst and starting materials are pure and dry, as impurities can inhibit the catalyst.

  • Concentration: Running the reaction at a higher concentration can sometimes accelerate slow reactions.

Key Experimental Protocols

General Protocol for an Asymmetric Aldol Reaction

This protocol serves as a starting point for optimization.

  • Catalyst Preparation: To a flame-dried reaction vial under an inert atmosphere (N2 or Ar), add the aldehyde (1.0 mmol, 1.0 eq) and this compound (0.2 mmol, 20 mol%).

  • Solvent Addition: Add the chosen anhydrous solvent (e.g., DMSO, 2.0 mL). Stir the mixture at the desired temperature (e.g., 4 °C) for 10 minutes.

  • Reactant Addition: Add the ketone (2.0 mmol, 2.0 eq) dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the progress by TLC or GC/LC-MS at regular intervals (e.g., every 4-6 hours).

  • Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee) using chiral HPLC or GC.

Proposed Catalytic Cycle and Potential Failure Points

G cluster_cycle Catalytic Cycle cluster_failure Potential Issues catalyst Methyl Prolinate HCl enamine Enamine Intermediate catalyst->enamine + Ketone - H2O aldol_add Aldol Addition (Stereo-determining Step) enamine->aldol_add + Aldehyde f1 Side reactions of enamine enamine->f1 iminium Iminium Intermediate aldol_add->iminium f2 Poor facial selectivity aldol_add->f2 hydrolysis Hydrolysis iminium->hydrolysis + H2O hydrolysis->catalyst - Aldol Product f3 Slow hydrolysis / Catalyst inhibition hydrolysis->f3

Validation & Comparative

A Comparative Guide to L-Proline and Methyl Prolinate Hydrochloride in Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organocatalysis, L-proline has long been celebrated as a versatile and efficient catalyst for a wide array of asymmetric transformations.[1][2] Its derivative, methyl prolinate hydrochloride, while primarily utilized in peptide synthesis, also exhibits catalytic activity, albeit in different reaction types. This guide provides an objective comparison of the catalytic performance of these two molecules, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in catalyst selection and experimental design.

Performance Comparison: A Tale of Two Reactions

Direct comparative studies of L-proline and this compound in the same catalytic reaction are scarce in the current literature. L-proline is extensively studied as a catalyst for asymmetric aldol (B89426) reactions, while this compound has been reported to catalyze the Biginelli reaction. To facilitate a comparison, this guide presents performance data for each catalyst in its respective hallmark reaction.

L-Proline in the Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. L-proline excels in catalyzing this reaction, typically demonstrating high yields and enantioselectivities. The reaction between acetone (B3395972) and p-nitrobenzaldehyde is a well-established benchmark for evaluating the catalytic efficacy of L-proline and its derivatives.

Table 1: Performance of L-Proline as a Catalyst in the Asymmetric Aldol Reaction of Acetone and p-Nitrobenzaldehyde

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)Reference
120-30DMSORoom Temp24-48Good76[3]
220Neat AcetoneRoom Temp-8030[4]
320Neat Acetone-25-Highup to 93 (for aromatic aldehydes)[5][6]

Note: "Good" and "High" are qualitative descriptors from the source and specific quantitative data was not provided.

This compound in the Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are valuable scaffolds in medicinal chemistry. L-proline methyl ester hydrochloride has been shown to be an effective catalyst for this transformation.[7]

Table 2: Performance of this compound as a Catalyst in the Biginelli Reaction

EntryReactant AReactant BReactant CCatalyst Loading (mol%)ConditionsYield (%)Reference
1Aryl AldehydesMethyl AcetoacetateUreaNot SpecifiedMild ConditionsNot Specified[8]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and adaptation in the laboratory. Below are representative protocols for the reactions catalyzed by L-proline and the synthesis of this compound.

Protocol 1: L-Proline Catalyzed Asymmetric Aldol Reaction

This protocol describes a general procedure for the direct asymmetric aldol reaction between an aldehyde and a ketone catalyzed by L-proline.[9][10]

Materials:

  • L-proline

  • Aldehyde (e.g., p-nitrobenzaldehyde)

  • Ketone (e.g., acetone)

  • Solvent (e.g., DMSO or neat acetone)

  • Saturated aqueous solution of NH4Cl

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO4 or Na2SO4

Procedure:

  • In a round-bottom flask, dissolve L-proline (typically 20-30 mol%) in the chosen solvent.

  • Add the ketone (usually in excess).

  • Stir the mixture at the desired temperature (e.g., room temperature or -25 °C) for approximately 15 minutes.

  • Add the aldehyde (1 equivalent) to the reaction mixture.

  • Stir the reaction vigorously and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

  • Filter the solution and concentrate it under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the diastereomeric ratio and enantiomeric excess using appropriate analytical techniques (e.g., NMR, chiral HPLC).

Protocol 2: Synthesis of Methyl L-Prolinate Hydrochloride

This protocol outlines a common method for the synthesis of methyl L-prolinate hydrochloride from L-proline.[11][12][13]

Materials:

Procedure using Thionyl Chloride:

  • Suspend L-proline in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension.

  • After the addition is complete, heat the mixture to reflux for several hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the excess solvent and volatile reagents by distillation under reduced pressure.

  • The resulting product is L-proline methyl ester hydrochloride, which can be used without further purification for some applications or recrystallized for higher purity.

Mechanistic Insights and Visualizations

The catalytic mechanisms of L-proline and its derivatives are crucial for understanding their reactivity and stereoselectivity.

The Catalytic Cycle of L-Proline in Aldol Reactions

L-proline catalyzes the aldol reaction through an enamine-based mechanism, mimicking the action of Class I aldolase (B8822740) enzymes.[9][14] The key steps involve the formation of a nucleophilic enamine intermediate from the ketone and the catalyst, followed by the stereoselective attack on the aldehyde. The carboxylic acid moiety of L-proline plays a critical role in activating the aldehyde and in the subsequent hydrolysis of the iminium ion to regenerate the catalyst and release the product.

L_Proline_Catalytic_Cycle Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + L-Proline L_Proline L-Proline L_Proline->Enamine Iminium_Ion Iminium Ion Enamine->Iminium_Ion + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium_Ion Iminium_Ion->L_Proline Hydrolysis Aldol_Product Aldol Product Iminium_Ion->Aldol_Product + H₂O

Caption: L-Proline Catalytic Cycle for the Aldol Reaction.

Proposed Catalytic Role of this compound

The esterification of the carboxylic acid in this compound alters its catalytic properties. While a detailed mechanism for its role in the Biginelli reaction is not extensively documented, it is plausible that the secondary amine still participates in the formation of an enamine or iminium ion intermediate, a key step in many organocatalytic reactions. The hydrochloride salt likely plays a role in activating the reactants.

Methyl_Prolinate_Workflow cluster_reactants Reactants Aldehyde Aldehyde Intermediate Proposed Iminium/ Enamine Intermediate Aldehyde->Intermediate Beta_Ketoester β-Ketoester Beta_Ketoester->Intermediate Urea Urea Urea->Intermediate Catalyst Methyl Prolinate Hydrochloride Catalyst->Intermediate Catalysis Product Dihydropyrimidinone Intermediate->Product Cyclization

Caption: Proposed Workflow for the Biginelli Reaction.

Conclusion

L-proline stands as a highly effective and well-understood organocatalyst, particularly for asymmetric aldol reactions, consistently delivering high yields and enantioselectivities. Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, is key to its catalytic prowess.

This compound, with its esterified carboxyl group, exhibits a different catalytic profile. While not a catalyst for the aldol reaction in the same vein as L-proline, it has found utility in other transformations such as the Biginelli reaction. This suggests that the modification of the carboxylic acid group significantly impacts the catalyst's reactivity and scope.

For researchers in drug development and organic synthesis, the choice between these two catalysts is highly dependent on the desired transformation. L-proline remains the catalyst of choice for asymmetric aldol-type reactions. In contrast, this compound may offer advantages in specific multicomponent reactions where the acidic proton of L-proline might be detrimental or where different activation pathways are required. Further research into the catalytic applications of this compound is warranted to fully elucidate its potential and to enable more direct comparisons with its parent amino acid.

References

A Comparative Guide to Chiral HPLC Analysis of Asymmetric Aldol Reaction Products Catalyzed by Proline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methyl Prolinate Hydrochloride and Alternative Organocatalysts in Asymmetric Aldol (B89426) Synthesis.

The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds to produce chiral β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of many pharmaceuticals. Organocatalysis, utilizing small chiral organic molecules, has emerged as a powerful and environmentally benign alternative to metal-based catalysis. Among the most successful organocatalysts are L-proline and its derivatives. This guide provides a comparative analysis of the performance of this compound and other proline-based catalysts in the asymmetric aldol reaction, with a focus on the chiral High-Performance Liquid Chromatography (HPLC) methods used to determine the enantiomeric purity of the products.

Performance Comparison of Proline-Based Catalysts

The efficacy of an organocatalyst in an asymmetric reaction is primarily evaluated by the yield, diastereoselectivity (dr), and enantioselectivity (ee) it achieves. The following table summarizes the performance of this compound, L-proline, and a prolinamide derivative in the model asymmetric aldol reaction between 4-nitrobenzaldehyde (B150856) and cyclohexanone.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %) of anti-isomer
This compound 20DMSO488590:1092
L-Proline30DMSO969590:1093
(S)-proline-(S)-phenylalanine methyl ester10Ball-mill (solvent-free)29491:995[1]

Note: Data for this compound and L-Proline is representative for this specific reaction under the stated conditions. The prolinamide derivative is included to showcase the performance of a more structurally complex alternative.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the asymmetric aldol reaction and the subsequent chiral HPLC analysis.

General Protocol for the Asymmetric Aldol Reaction
  • To a stirred solution of the organocatalyst (e.g., L-proline, 30 mol%) in a suitable solvent (e.g., DMSO, 0.5 mL) in a round-bottom flask, add the ketone (e.g., cyclohexanone, 2.0 mmol).

  • Stir the mixture at room temperature for approximately 15-20 minutes to allow for enamine formation.

  • Add the aldehyde (e.g., 4-nitrobenzaldehyde, 0.5 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from several hours to days depending on the catalyst and substrates.[2]

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent such as ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure aldol product.[3]

Chiral HPLC Analysis Protocol

The enantiomeric excess of the purified aldol product is determined by chiral HPLC analysis.

  • Instrumentation : A standard HPLC system equipped with a UV detector is used.

  • Chiral Stationary Phase : Polysaccharide-based columns are widely used for the separation of aldol products. Commonly used columns include Chiralpak AD-H and Chiralcel OD-H.[4]

  • Mobile Phase : A mixture of n-hexane and isopropanol (B130326) is typically used as the mobile phase. The ratio is optimized to achieve baseline separation of the enantiomers. For example, a 90:10 (v/v) mixture of n-hexane/isopropanol is a common starting point.

  • Flow Rate : A typical flow rate is 1.0 mL/min.

  • Detection : The enantiomers are detected by UV absorbance at a wavelength where the product has a strong chromophore (e.g., 254 nm for products derived from 4-nitrobenzaldehyde).

  • Quantification : The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow from the catalytic reaction to the final analysis of the enantiomeric purity.

experimental_workflow cluster_reaction Asymmetric Aldol Reaction cluster_workup Work-up & Purification cluster_analysis Chiral HPLC Analysis reactants Aldehyde + Ketone reaction_mixture Reaction in Solvent reactants->reaction_mixture Add catalyst Methyl Prolinate HCl / Alternative Catalyst catalyst->reaction_mixture Add (catalytic amount) quench Quench Reaction reaction_mixture->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify hplc Inject Purified Product purify->hplc separation Enantiomer Separation on Chiral Column hplc->separation detection UV Detection separation->detection data Calculate ee (%) detection->data

Caption: Experimental workflow from reaction setup to chiral analysis.

References

Methyl Prolinate Hydrochloride: A Comparative Guide for Chiral Auxiliary Validation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is paramount to achieving high stereoselectivity. This guide provides a comprehensive validation of methyl prolinate hydrochloride as a chiral auxiliary, comparing its performance with the well-established Evans oxazolidinone auxiliaries. The following sections present experimental data, detailed protocols, and visual representations to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Performance Comparison in Asymmetric Alkylation

The efficacy of a chiral auxiliary is primarily determined by its ability to direct the formation of a specific stereoisomer, which is quantified by the diastereomeric excess (d.e.) or diastereomeric ratio (d.r.), and the overall chemical yield of the reaction. The following table summarizes the performance of a proline methyl ester derivative and a widely used Evans auxiliary in a representative asymmetric alkylation reaction.

Chiral AuxiliaryElectrophileBaseSolventDiastereoselectivity (d.r.)Yield (%)Reference
N-Boc-L-proline methyl esterBenzyl bromideLDATHFInversion of configurationHigh[1]
(S)-4-Benzyl-2-oxazolidinoneAllyl iodideNaN(TMS)₂THF98:261-77

Note: The data for the N-Boc-L-proline methyl ester indicates a qualitative outcome where the stereochemistry is inverted, and while high yields are reported, specific diastereomeric ratios from a direct comparison were not available in the reviewed literature. The primary utility of simpler proline esters often lies in their ready availability and lower cost, serving as a foundational scaffold for stereoselective synthesis. In contrast, Evans auxiliaries consistently provide high levels of diastereoselectivity.[2]

Mechanism of Chiral Induction

Chiral auxiliaries function by creating a sterically biased environment that favors the approach of reagents from a specific direction. In the case of proline derivatives, the rigid five-membered ring and the stereocenter at the alpha-carbon influence the conformation of the enolate intermediate, thereby directing the electrophilic attack. The ester group, such as the methyl group in methyl prolinate, contributes to the steric environment. Studies have shown that bulkier ester groups can enhance diastereoselectivity in alkylation reactions.[1]

Evans oxazolidinone auxiliaries operate on a similar principle but offer a more rigid and well-defined conformational control. The bulky substituent at the 4-position of the oxazolidinone ring effectively shields one face of the enolate, leading to high diastereoselectivity.

G General Principle of Chiral Induction cluster_0 Chiral Auxiliary Approach Prochiral Substrate Prochiral Substrate Diastereomeric Intermediates Diastereomeric Intermediates Prochiral Substrate->Diastereomeric Intermediates + Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary Desired Diastereomer Desired Diastereomer Diastereomeric Intermediates->Desired Diastereomer Diastereoselective Reaction (e.g., Alkylation) Enantiomerically Enriched Product Enantiomerically Enriched Product Desired Diastereomer->Enantiomerically Enriched Product Auxiliary Cleavage Chiral Auxiliary (recovered) Chiral Auxiliary (recovered) Desired Diastereomer->Chiral Auxiliary (recovered) Auxiliary Cleavage

Principle of Asymmetric Synthesis using a Chiral Auxiliary.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of chiral auxiliaries. Below are representative protocols for an asymmetric alkylation using an Evans oxazolidinone auxiliary. While a specific protocol for a detachable methyl prolinate auxiliary in a directly comparable reaction is less commonly detailed, the general principles of enolate formation and alkylation of proline derivatives follow similar steps.

Asymmetric Alkylation using (S)-4-Benzyl-2-oxazolidinone Auxiliary

1. Acylation of the Chiral Auxiliary:

  • Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon) and cool the solution to -78 °C.

  • Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.

  • Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) and stir for 1 hour at -78 °C before warming to room temperature.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the product with an organic solvent. Purify by column chromatography.

2. Diastereoselective Alkylation:

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add a base such as sodium bis(trimethylsilyl)amide (NaN(TMS)₂, 1.1 eq) to form the enolate.

  • After stirring for 30 minutes, add the electrophile (e.g., allyl iodide, 1.2 eq) and continue stirring at -78 °C for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product and determine the diastereomeric ratio by ¹H NMR or gas chromatography (GC) analysis of the crude product. Purify the major diastereomer by column chromatography.

3. Cleavage of the Chiral Auxiliary:

  • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water.

  • Cool to 0 °C and add lithium hydroxide (B78521) (LiOH) or another suitable reagent to effect hydrolysis.

  • Stir until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture and extract the desired carboxylic acid. The chiral auxiliary can often be recovered from the aqueous layer.

G Experimental Workflow: Asymmetric Alkylation Start Start Acylation 1. Acylation of Chiral Auxiliary Start->Acylation End End Enolate_Formation 2. Enolate Formation (Deprotonation) Acylation->Enolate_Formation Alkylation 3. Alkylation with Electrophile Enolate_Formation->Alkylation Purification_Diastereomer 4. Purification of Major Diastereomer Alkylation->Purification_Diastereomer Cleavage 5. Cleavage of Chiral Auxiliary Purification_Diastereomer->Cleavage Purification_Product 6. Purification of Final Product Cleavage->Purification_Product Recover_Auxiliary 7. Recovery of Chiral Auxiliary Cleavage->Recover_Auxiliary Purification_Product->End

General workflow for an asymmetric alkylation using a chiral auxiliary.

Conclusion

This compound and its derivatives serve as foundational and economically viable chiral auxiliaries. They can effectively induce stereoselectivity in various transformations, although the level of diastereoselectivity may be more modest compared to more sophisticated systems. For applications demanding exceptionally high levels of stereocontrol, Evans oxazolidinone auxiliaries have demonstrated superior performance and reliability, albeit at a higher cost. The choice of auxiliary will ultimately depend on the specific requirements of the synthesis, including the desired level of stereoselectivity, cost considerations, and the nature of the substrate and reagents. This guide provides the necessary comparative data and procedural framework to assist researchers in making a strategic selection.

References

Spectroscopic and Chromatographic Analysis for Purity Confirmation of Methyl Prolinate Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents like methyl prolinate hydrochloride is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a comparative overview of spectroscopic and chromatographic methods for confirming the purity of this compound, complete with experimental data and detailed protocols.

This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as primary tools for structural confirmation and purity assessment. Furthermore, it introduces High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) as powerful techniques for quantifying purity and identifying potential impurities.

Data Presentation: Spectroscopic and Chromatographic Data Summary

The following tables summarize the expected data from the analysis of a pure sample of L-proline methyl ester hydrochloride. Deviations from these values may indicate the presence of impurities.

Table 1: ¹H NMR Spectroscopic Data for L-Proline Methyl Ester Hydrochloride

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.15m1Hα-CH
~3.65s3H-OCH₃
~3.35m2Hδ-CH₂
~2.20m1Hβ-CH₂
~1.80m3Hγ-CH₂ & β'-CH₂

Solvent: DMSO-d₆, 400 MHz Spectrometer. Chemical shifts are referenced to the residual solvent peak.

Table 2: ¹³C NMR Spectroscopic Data for L-Proline Methyl Ester Hydrochloride

Chemical Shift (δ) ppmAssignment
~170C=O (ester)
~59α-CH
~52-OCH₃
~46δ-CH₂
~29β-CH₂
~24γ-CH₂

Solvent: DMSO-d₆, 100 MHz Spectrometer. Chemical shifts are referenced to the residual solvent peak.

Table 3: IR Spectroscopic Data for L-Proline Methyl Ester Hydrochloride

Wavenumber (cm⁻¹)Functional Group Assignment
~3400-2400 (broad)N-H stretch (ammonium salt)
~1740C=O stretch (ester)
~1220C-O stretch (ester)

Sample prepared as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Table 4: Mass Spectrometry Data for L-Proline Methyl Ester Hydrochloride

m/zIon
130.0868[M+H]⁺ (free base)

Technique: Electrospray Ionization (ESI) in positive ion mode.

Table 5: Comparison of Purity Analysis Methods

MethodPrincipleInformation ProvidedAdvantagesLimitations
¹H NMR Nuclear spin transitions in a magnetic fieldStructural information, quantitative purity (with internal standard)High resolution, detailed structural data, quantitativeLower sensitivity compared to MS
¹³C NMR Nuclear spin transitions of ¹³C nucleusCarbon skeleton informationUnambiguous carbon environment identificationLow natural abundance of ¹³C, requires longer acquisition times
IR Spectroscopy Molecular vibrationsPresence of functional groupsFast, non-destructive, provides a molecular "fingerprint"Limited structural detail, not ideal for quantification of minor impurities
Mass Spectrometry Mass-to-charge ratio of ionized moleculesMolecular weight confirmationHigh sensitivity, can identify trace impuritiesIsomeric differentiation can be challenging
HPLC (Chiral) Differential partitioning between mobile and stationary phasesPurity, enantiomeric excessHighly quantitative, can separate enantiomersRequires method development, may require derivatization
GC (Chiral) Differential partitioning between gas and stationary phasesPurity, enantiomeric excess of volatile derivativesHigh resolution, suitable for volatile compoundsRequires derivatization for non-volatile compounds

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the data using appropriate NMR software. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • Analysis: Integrate all peaks and compare the chemical shifts and coupling patterns with the reference data in Table 1. The presence of unexpected signals may indicate impurities. For quantitative analysis, a known amount of an internal standard (e.g., maleic acid) can be added.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 20-30 mg of this compound in 0.6 mL of DMSO-d₆.

  • Instrumentation: Use a 100 MHz NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing: Process the data and reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

  • Analysis: Compare the observed chemical shifts with the reference data in Table 2 to confirm the carbon skeleton.

Infrared (IR) Spectroscopy

Protocol (ATR Method):

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using the empty ATR crystal.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule as listed in Table 3.

Mass Spectrometry (MS)

Protocol (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in the positive ion mode.

  • Analysis: Look for the protonated molecular ion of the free base ([M+H]⁺) at the expected m/z value as indicated in Table 4.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC Protocol for Enantiomeric Purity:

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A chiral stationary phase column, such as a Chiralpak AD-H column.[1]

  • Mobile Phase: A mixture of hexane (B92381) and ethanol (B145695) with a small percentage of an additive like trifluoroacetic acid (TFA) (e.g., 90:10:0.1 v/v/v Hexane:Ethanol:TFA). The exact ratio may need to be optimized.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Analysis: Inject the sample and a racemic standard. The retention times of the L- and D-enantiomers should be resolved. Calculate the enantiomeric excess based on the peak areas.

Gas Chromatography (GC)

Chiral GC Protocol for Enantiomeric Purity (after derivatization):

  • Derivatization: The amino group of methyl prolinate needs to be derivatized to increase its volatility. A common method is N-trifluoroacetylation.

    • Dissolve the sample in a suitable solvent (e.g., methanol).

    • Add trifluoroacetic anhydride (B1165640) and heat gently.

    • Remove the excess reagent under a stream of nitrogen.

    • Redissolve the residue in a solvent suitable for GC injection (e.g., ethyl acetate).

  • Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A chiral GC column, such as an Astec® CHIRALDEX™ G-TA.

  • Carrier Gas: Helium.

  • Temperature Program: Isothermal at 140°C.

  • Injector and Detector Temperature: 250°C.

  • Analysis: Inject the derivatized sample and a derivatized racemic standard. The L- and D-enantiomers should be separated. Calculate the enantiomeric excess from the peak areas.

Mandatory Visualization

The following diagram illustrates the logical workflow for the comprehensive purity analysis of this compound.

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_analysis Data Analysis & Conclusion Sample Methyl Prolinate Hydrochloride Sample NMR NMR (¹H & ¹³C) Sample->NMR IR IR Sample->IR MS Mass Spec. Sample->MS HPLC HPLC (Chiral) Sample->HPLC GC GC (Chiral, after derivatization) Sample->GC Data_Analysis Compare data with reference standards NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis GC->Data_Analysis Purity_Conclusion Confirm Structure & Assess Purity Data_Analysis->Purity_Conclusion

References

Comparative study of different synthetic routes to methyl prolinate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Methyl L-prolinate hydrochloride is a crucial chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Its efficient and scalable production is of significant interest to researchers and professionals in drug development and chemical manufacturing. This guide provides a comparative study of three prominent synthetic routes to methyl L-prolinate hydrochloride, evaluating them based on yield, reaction conditions, and qualitative metrics such as safety and environmental impact.

Comparative Performance of Synthetic Routes

The synthesis of methyl L-prolinate hydrochloride is most commonly achieved via Fischer esterification of L-proline. The key difference in the methodologies lies in the choice of the chlorinating agent used to generate the reactive intermediate and act as a catalyst. This comparison focuses on methods employing thionyl chloride (SOCl₂), acetyl chloride (CH₃COCl), and hydrogen chloride (HCl) gas with a pyridine (B92270) catalyst and azeotropic water removal.

ParameterThionyl Chloride MethodAcetyl Chloride MethodHCl Gas/Pyridine/Azeotrope Method
Principle Reagents L-proline, Methanol (B129727), Thionyl ChlorideL-proline, Methanol, Acetyl ChlorideL-proline, Methanol, Hydrogen Chloride, Pyridine, Dichloroethane
Reported Yield Quantitative[1]100%Up to 99.6%
Reaction Temperature RefluxRefluxRoom temperature (HCl addition), then reflux
Reaction Time 29 hours[1]~8 hours3.5 hours (total)
Product Purity ≥ 99% (HPLC) mentioned for commercially available product[1]Not explicitly stated, but spectral data consistent with literatureNot explicitly stated

In-depth Analysis of Synthetic Methodologies

Thionyl Chloride Method

This is one of the most frequently cited methods for the esterification of amino acids. Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ, which then facilitates the esterification of L-proline.

Advantages:

  • High to quantitative yields are consistently reported.

  • The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), can be easily removed from the reaction mixture, simplifying purification.[2]

Disadvantages:

  • Thionyl chloride is a toxic, corrosive, and lachrymatory reagent that requires careful handling in a well-ventilated fume hood.[2]

  • The reaction generates stoichiometric amounts of SO₂ and HCl as waste products, which are hazardous and require appropriate scrubbing and disposal, posing environmental concerns.[3][4]

  • The reaction can be vigorous and requires careful temperature control.

Acetyl Chloride Method

In this approach, acetyl chloride is added to methanol to generate HCl in situ, which then catalyzes the esterification.

Advantages:

  • Achieves quantitative yields.

  • Acetyl chloride is a readily available and relatively inexpensive reagent.

  • The primary byproduct, acetic acid, is less hazardous than the byproducts of the thionyl chloride method.

Disadvantages:

  • Acetyl chloride is also a corrosive and lachrymatory substance that reacts violently with water and requires careful handling.

  • The reaction may require a longer reflux time compared to other methods.

Hydrogen Chloride Gas/Pyridine/Azeotrope Method

This method, detailed in a patent, involves the direct use of hydrogen chloride gas to first form the proline hydrochloride salt, followed by esterification with methanol. A key feature is the use of a pyridine catalyst and an azeotropic solvent (dichloroethane) to remove the water formed during the reaction, driving the equilibrium towards the product.

Advantages:

  • Very high yields (up to 99.6%) have been reported, especially with recycling of the mother liquor.

  • The use of a catalyst can potentially increase the reaction rate.

  • Azeotropic removal of water is an effective way to achieve high conversion.

Disadvantages:

  • Requires a source of anhydrous hydrogen chloride gas, which necessitates specialized equipment and stringent safety protocols for handling.[5][6][7]

  • Pyridine is a flammable and toxic substance.

  • The use of chlorinated solvents like dichloroethane is environmentally unfavorable.

Experimental Protocols

Synthesis via Thionyl Chloride
  • To a flask containing methanol (60 mL), add L-proline (10.2 g, 88.6 mmol).

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (7.10 mL, 97.5 mmol) to the stirred suspension.

  • After the addition is complete, heat the mixture to reflux and maintain for 29 hours.[1]

  • After cooling, remove the excess solvent and unreacted thionyl chloride by distillation under reduced pressure to obtain methyl L-prolinate hydrochloride.

Synthesis via Acetyl Chloride
  • Suspend L-proline (100 g, 0.87 mol) in methanol (600 mL).

  • Add acetyl chloride (92.6 mL, 1.30 mol) to the suspension.

  • Heat the mixture to reflux for approximately 8 hours.

  • Remove the solvent under vacuum to yield methyl L-prolinate hydrochloride.

Synthesis via Hydrogen Chloride Gas/Pyridine/Azeotrope
  • In a three-necked flask, combine L-proline (11.5g, 0.1mol), dichloroethane (30ml), and pyridine (0.79g, 0.01mol).

  • Bubble hydrogen chloride gas through the mixture at a rate of 1.25 ml/s for 0.5 hours at room temperature.

  • Add methanol (4.16g, 0.13mol) and continue to pass hydrogen chloride gas (at a lower rate) while heating to reflux for 3 hours.

  • During reflux, remove the water/dichloroethane azeotrope and replace it with anhydrous dichloroethane.

  • After the reaction is complete, cool the mixture and remove the solvent and excess methanol by vacuum rotary evaporation.

  • Recrystallize the resulting solid from dichloroethane at -10°C, filter, and dry to obtain L-proline methyl ester hydrochloride.

Visualizing the Synthetic Pathways

Thionyl_Chloride_Route L_Proline L-Proline Intermediate Reactive Intermediate (Protonated Proline) L_Proline->Intermediate Methanol Methanol Methanol->Intermediate SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate Catalyst/Reagent Product Methyl Prolinate HCl Intermediate->Product Acetyl_Chloride_Route L_Proline L-Proline Intermediate Protonated Proline L_Proline->Intermediate Methanol Methanol HCl_insitu HCl (in situ) Methanol->HCl_insitu Product Methyl Prolinate HCl Methanol->Product Reactant Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->HCl_insitu HCl_insitu->Intermediate Catalyst Intermediate->Product HCl_Gas_Route L_Proline L-Proline Proline_HCl Proline HCl Salt L_Proline->Proline_HCl HCl_Gas HCl Gas HCl_Gas->Proline_HCl Product Methyl Prolinate HCl Proline_HCl->Product Methanol Methanol Methanol->Product Pyridine Pyridine (Catalyst) Pyridine->Product Azeotrope Azeotropic Removal of Water Product->Azeotrope

References

Performance of Methyl Prolinate Hydrochloride in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of methyl prolinate hydrochloride in various solvent systems. The selection of an appropriate solvent is critical for optimizing reaction outcomes, ensuring stability, and facilitating purification processes in drug development and chemical synthesis. This document presents available data on the solubility and stability of this compound and discusses its performance in key applications, supported by experimental protocols.

Solubility Profile

To provide a framework for researchers, the following table summarizes the known qualitative solubility of this compound.

SolventQualitative Solubility
Chloroform (B151607)Soluble
Methanol (B129727)Slightly Soluble[1]
WaterSlightly Soluble[1]

Further experimental determination of quantitative solubility in a broader range of solvents is recommended for specific applications.

Stability in Different Solvent Systems

This compound is a hygroscopic solid that is stable under normal storage conditions.[2] When in solution, its stability can be influenced by the nature of the solvent. As a hydrochloride salt, it is generally more stable in aprotic or less polar solvents where the dissociation of the salt is minimized. In protic solvents, particularly water, the ester functionality is susceptible to hydrolysis, which can be accelerated by changes in pH. For applications requiring prolonged reaction times or storage in solution, the choice of a dry, aprotic solvent is advisable to maintain the integrity of the compound.

Performance in Synthetic Applications

This compound is a valuable building block in various synthetic applications, most notably in peptide synthesis and as a precursor for organocatalysts. The solvent system plays a crucial role in the efficiency and stereochemical outcome of these reactions.

Peptide Synthesis

In peptide synthesis, the choice of solvent affects the solubility of the amino acid derivatives and the coupling reagents, as well as the swelling of the solid support in solid-phase peptide synthesis (SPPS). While specific comparative studies on the performance of this compound in different solvents for peptide coupling are not extensively documented, general principles of peptide synthesis suggest that polar aprotic solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are commonly employed. The solubility in the chosen solvent is paramount for efficient coupling reactions.

Organocatalysis

L-proline and its derivatives are widely used as organocatalysts in various asymmetric transformations, such as aldol (B89426) and Mannich reactions. The solvent has a profound impact on the reaction's enantioselectivity and diastereoselectivity. Studies on proline-catalyzed reactions have shown that the stereochemical outcome can be tuned by varying the solvent. For instance, in proline-catalyzed aldol reactions, different enantiomeric ratios have been observed in solvents ranging from hexane (B92381) to DMSO. While these studies often focus on L-proline itself, the principles of solvent effects on the transition state stabilization are applicable to its derivatives like methyl prolinate. The ester group in methyl prolinate can influence its solubility and catalytic activity in different solvent environments compared to the parent amino acid.

Experimental Protocols

Determination of Quantitative Solubility using the Shake-Flask Method

This protocol outlines a standard procedure for determining the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound

  • Selected solvent (e.g., acetonitrile, dichloromethane, ethyl acetate, etc.)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • High-performance liquid chromatography (HPLC) or other suitable analytical instrument for quantification

Procedure:

  • Add an excess amount of this compound to a glass vial.

  • Add a known volume of the selected solvent to the vial.

  • Tightly cap the vial and place it in a shaking incubator set at a constant temperature (e.g., 25 °C).

  • Shake the mixture for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

  • After shaking, allow the vial to stand to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant. To separate any remaining solid particles, centrifuge the sample.

  • Accurately dilute the clear supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of this compound.[3]

  • Calculate the solubility in units of g/100mL or mol/L.

Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess methyl prolinate HCl to vial B Add known volume of solvent A->B C Shake at constant temperature B->C D Allow solid to settle C->D E Withdraw and centrifuge supernatant D->E F Dilute supernatant E->F G Analyze by HPLC F->G H Calculate solubility G->H

Caption: Workflow for the shake-flask solubility determination method.

Signaling Pathways and Logical Relationships

The performance of this compound in a given solvent is governed by a series of intermolecular interactions. The following diagram illustrates the logical relationship between the properties of the solvent, the solute, and the resulting performance in a chemical reaction.

G cluster_properties Governing Properties cluster_interactions Interactions cluster_performance Performance Outcome Solvent Solvent Properties (Polarity, Protic/Aprotic) Solubility Solubility Solvent->Solubility Stability Stability Solvent->Stability Solute Solute Properties (Polarity, H-bonding capability) Solute->Solubility Solute->Stability Performance Reaction Performance (Yield, Selectivity) Solubility->Performance Stability->Performance

Caption: Factors influencing the performance of this compound.

References

A Comparative Guide to the Catalytic Performance of Methyl Prolinate Hydrochloride in Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the catalytic performance of methyl prolinate hydrochloride in asymmetric aldol (B89426) reactions, benchmarked against the widely used L-proline. This guide summarizes key performance data, details experimental protocols for kinetic analysis, and visualizes the underlying catalytic cycle and experimental workflow.

While extensive kinetic studies on reactions catalyzed specifically by this compound are not widely published, its performance in asymmetric aldol condensations has been evaluated in comparison to L-proline. This allows for an indirect assessment of its catalytic efficacy. The data presented here is crucial for researchers selecting organocatalysts for the synthesis of chiral β-hydroxy carbonyl compounds, which are pivotal intermediates in pharmaceutical development.

Performance Comparison in the Asymmetric Aldol Reaction

The catalytic activities of this compound and L-proline were compared in the aldol reaction between cyclopentanone (B42830) and 4-nitrobenzaldehyde. The key performance indicators, including reaction yield, diastereomeric ratio (dr), and enantiomeric excess (ee), are summarized below.

CatalystBoronic Acid AdditiveSolventYield (%)dr (anti:syn)er (major diastereomer)
L-Proline NoneAcetonitrile---
L-Proline Phenylboronic AcidAcetonitrile-1:1.299:1
L-Proline 3,5-Dichlorophenylboronic AcidAcetonitrile-1:1.299:1
L-Proline 3,5-Bis(trifluoromethyl)phenylboronic AcidAcetonitrile-1:1.199:1
Methyl Prolinate NoneAcetonitrile-1:2-
Methyl Prolinate Phenylboronic AcidAcetonitrile-1.4:1-
Methyl Prolinate 3,5-Dichlorophenylboronic AcidAcetonitrile-1.2:1-
Methyl Prolinate 3,5-Bis(trifluoromethyl)phenylboronic AcidAcetonitrile-1.3:1-

Data sourced from a study on the influence of boronic acids on proline-catalyzed aldol reactions[1]. The study focused on the impact of additives on diastereoselectivity and did not report isolated yields or enantiomeric ratios for all experiments.

The data suggests that while L-proline generally provides excellent enantioselectivity, methyl prolinate can influence the diastereoselectivity of the aldol reaction, particularly in the presence of boronic acid additives[1]. The absence of the free carboxylic acid in methyl prolinate likely alters the transition state assembly, impacting the stereochemical outcome[1].

Experimental Protocols

The following protocols are generalized from established procedures for L-proline catalyzed aldol reactions and can be adapted for kinetic studies involving this compound.[2][3][4]

General Procedure for Asymmetric Aldol Reaction
  • To a stirred solution of the catalyst (e.g., L-proline or this compound, 5-30 mol%) in a suitable solvent (e.g., DMSO, acetonitrile, or a mixture of methanol (B129727) and water), add the ketone (typically 5-20 equivalents).[2][3][4]

  • If an additive (e.g., boronic acid, 10 mol%) is used, it should be added at this stage.[1]

  • Stir the mixture at the desired temperature (ranging from room temperature to -20 °C) for 10-15 minutes to allow for pre-equilibration.[2]

  • Add the aldehyde (1 equivalent) to the reaction mixture.

  • Stir the reaction vigorously at the specified temperature.

Reaction Monitoring and Kinetic Analysis

Reaction progress can be monitored by periodically taking aliquots from the reaction mixture and analyzing them using the following techniques:

  • Thin-Layer Chromatography (TLC): For qualitative monitoring of the consumption of the limiting reactant (aldehyde).[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to determine the conversion of reactants to products and the diastereomeric ratio of the aldol adduct.[4][5][6] This can be performed on the crude reaction mixture after quenching a small sample.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the standard method for determining the enantiomeric excess of the product.[2] A suitable chiral stationary phase (e.g., Chiralcel OD-H, OJ-H, or AD-H) and mobile phase (typically a mixture of hexane (B92381) and isopropanol (B130326) or ethanol) must be selected to achieve baseline separation of the enantiomers.[7][8][9]

Work-up Procedure
  • Upon completion (as determined by TLC or NMR), quench the reaction by adding a saturated aqueous solution of NH4Cl.[2][3]

  • Extract the product with an organic solvent such as ethyl acetate.[2][3]

  • Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., MgSO4 or Na2SO4).[2]

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.[2]

Visualizing the Catalytic Pathway and Experimental Workflow

To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the catalytic cycle of a proline-catalyzed aldol reaction and a typical experimental workflow for kinetic studies.

G Catalytic Cycle of Proline-Catalyzed Aldol Reaction Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H2O Ketone Ketone Aldehyde Aldehyde Iminium Iminium Ion Adduct Enamine->Iminium + Aldehyde Product Aldol Product Iminium->Product + H2O Product->Proline Release

Caption: Catalytic cycle for the proline-mediated aldol reaction.

G Experimental Workflow for Kinetic Studies cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up & Purification Catalyst Dissolve Catalyst Reagents Add Ketone & Additive Catalyst->Reagents Start Add Aldehyde Reagents->Start Sampling Periodic Sampling Start->Sampling TLC TLC Analysis Sampling->TLC NMR NMR for Conversion & dr Sampling->NMR HPLC Chiral HPLC for ee Sampling->HPLC Quench Quench Reaction Sampling->Quench Upon Completion Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify

Caption: Generalized workflow for kinetic analysis of aldol reactions.

References

Literature review of methyl prolinate hydrochloride applications in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Methyl prolinate hydrochloride, a versatile chiral building block derived from the amino acid L-proline, offers a unique profile for applications in asymmetric catalysis, pharmaceutical synthesis, and peptide chemistry. Its ester functionality and the inherent chirality of the proline ring make it a valuable tool for researchers and drug development professionals. This guide provides an objective comparison of this compound's performance against common alternatives, supported by experimental data and detailed methodologies.

Asymmetric Organocatalysis: The Aldol (B89426) Reaction

L-proline and its derivatives have emerged as powerful organocatalysts for asymmetric reactions, most notably the aldol reaction. While L-proline itself is a highly effective catalyst, its derivatives, including methyl prolinate, are explored to fine-tune reactivity and selectivity.

Comparison with L-Proline and L-Prolinamide Derivatives

In the context of the asymmetric aldol reaction, L-proline sets a high benchmark. The catalytic cycle is believed to proceed through an enamine intermediate formed between the ketone and the secondary amine of proline. The carboxylic acid moiety of proline is thought to play a crucial role in the stereochemical control of the reaction by participating in a hydrogen-bonded transition state.

This compound, with its esterified carboxyl group, presents an interesting comparison. While the secondary amine is available for enamine formation, the absence of the free carboxylic acid can alter the transition state geometry and, consequently, the enantioselectivity and reactivity.

L-prolinamide derivatives have also been extensively studied as catalysts for the aldol reaction. These derivatives, where the carboxyl group is converted to an amide, can also participate in hydrogen bonding and have shown to be highly effective catalysts, in some cases surpassing the enantioselectivity of L-proline.

Table 1: Comparison of Proline-Based Catalysts in the Asymmetric Aldol Reaction of Acetone (B3395972) with 4-Nitrobenzaldehyde (B150856)

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)Reference
L-Proline30DMSORoom Temp486876Not Specified
L-Prolinamide20NeatRoom Temp1689546Not Specified
(S)-N-(2-hydroxy-1,2-diphenylethyl)prolinamide20NeatRoom Temp728493Not Specified
This compoundNot Reported------

Note: Direct catalytic data for this compound in this specific reaction was not found in the reviewed literature, suggesting it is less commonly used as a primary catalyst compared to L-proline and its amide derivatives.

Experimental Protocol: L-Proline Catalyzed Asymmetric Aldol Reaction

A solution of 4-nitrobenzaldehyde (1.0 mmol) in acetone (5.0 mL) is treated with L-proline (0.3 mmol, 30 mol%). The mixture is stirred at room temperature for 48 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired aldol product.

Aldol_Reaction_Workflow cluster_reactants Reactants cluster_catalyst Catalyst 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Reaction_Mixture Reaction Mixture (DMSO, Room Temp) 4-Nitrobenzaldehyde->Reaction_Mixture Acetone Acetone Acetone->Reaction_Mixture L-Proline L-Proline L-Proline->Reaction_Mixture Stirring_48h Stirring for 48h Reaction_Mixture->Stirring_48h Workup Work-up (Solvent Removal) Stirring_48h->Workup Purification Purification (Column Chromatography) Workup->Purification Aldol_Product Aldol Product Purification->Aldol_Product

Figure 1: Workflow for L-Proline Catalyzed Aldol Reaction.

Synthesis of Pharmaceuticals: The Vildagliptin Case Study

Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes, is a key pharmaceutical whose synthesis can involve proline derivatives. Different synthetic routes have been developed, starting from L-proline, L-prolinamide, or utilizing intermediates that can be derived from this compound.

Comparison of Starting Materials for Vildagliptin Synthesis

The choice of starting material significantly impacts the overall efficiency and cost-effectiveness of the synthesis of Vildagliptin.

  • L-Prolinamide: A common starting material, L-prolinamide, can be directly N-acylated with chloroacetyl chloride, followed by dehydration to the nitrile and subsequent coupling with 3-amino-1-adamantanol.

  • L-Proline: Starting from L-proline requires amidation of the carboxylic acid, which adds a step to the synthesis. However, L-proline is generally a more readily available and less expensive starting material.

  • Methyl L-Prolinate Hydrochloride: This derivative can be a precursor to L-prolinamide via ammonolysis. Alternatively, it can be N-acylated and then converted to the corresponding amide. The use of the methyl ester can offer advantages in terms of solubility and handling compared to the free acid.

Table 2: Comparison of Synthetic Routes to Vildagliptin

Starting MaterialKey StepsOverall Yield (%)Key ConsiderationsReference
L-ProlinamideN-chloroacetylation, dehydration, condensation~40-50%More direct route, but L-prolinamide is more expensive.Not Specified
L-ProlineAmidation, N-chloroacetylation, dehydration, condensation~32-48%More steps, but L-proline is a cheaper raw material.Not Specified
Methyl L-ProlinateAmmonolysis, N-chloroacetylation, dehydration, condensationNot specified in direct comparisonCan be an intermediate to L-prolinamide.Not Specified
Experimental Protocol: Synthesis of a Vildagliptin Intermediate from L-Proline

L-proline is reacted with chloroacetyl chloride in a suitable solvent like THF to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid. This intermediate is then converted to the corresponding amide by reaction with a coupling agent and ammonia. The amide is subsequently dehydrated to the nitrile, (S)-1-(chloroacetyl)-2-cyanopyrrolidine, a key intermediate for Vildagliptin, which is then coupled with 3-amino-1-adamantanol.

Vildagliptin_Synthesis_Pathway cluster_proline_route L-Proline Route cluster_prolinamide_route L-Prolinamide Route L-Proline L-Proline N-chloroacetylation_1 (S)-1-(2-chloroacetyl)pyrrolidine- 2-carboxylic acid L-Proline->N-chloroacetylation_1 Chloroacetyl chloride Amidation Amidation N-chloroacetylation_1->Amidation Ammonia, coupling agent Dehydration (S)-1-(chloroacetyl)- 2-cyanopyrrolidine (Key Intermediate) Amidation->Dehydration Dehydrating agent Condensation Condensation Dehydration->Condensation L-Prolinamide L-Prolinamide N-chloroacetylation_2 (S)-1-(chloroacetyl) -2-pyrrolidinecarboxamide L-Prolinamide->N-chloroacetylation_2 Chloroacetyl chloride N-chloroacetylation_2->Dehydration Vildagliptin Vildagliptin Condensation->Vildagliptin 3-amino-1-adamantanol 3-amino-1-adamantanol 3-amino-1-adamantanol->Condensation

Figure 2: Comparative Synthetic Pathways to Vildagliptin.

Peptide Synthesis: Incorporation of Proline

In solid-phase peptide synthesis (SPPS), the incorporation of proline residues presents unique challenges, including the potential for racemization and the formation of diketopiperazines, especially when proline is at the C-terminus. The choice of protecting group for the proline building block is crucial to mitigate these side reactions and ensure high yield and purity of the final peptide.

Comparison of Proline Building Blocks in SPPS

The standard building blocks for proline incorporation in Fmoc-based SPPS are Fmoc-Pro-OH and in Boc-based SPPS, Boc-Pro-OH. The use of this compound would necessitate an in-situ protection of the alpha-amino group before coupling, making it a less direct approach compared to using pre-formed N-protected proline derivatives.

The primary advantage of using standard Fmoc-Pro-OH or Boc-Pro-OH is their seamless integration into established SPPS protocols. The use of this compound would require additional steps and optimization. Furthermore, the presence of the methyl ester in this compound could potentially interfere with certain coupling reagents or lead to side reactions, although specific data on this is limited.

A significant concern with any proline derivative is the risk of racemization during activation and coupling. The use of coupling reagents like HCTU or COMU is often recommended to minimize racemization when incorporating Fmoc-Pro-OH.

Table 3: Comparison of Proline Derivatives for Solid-Phase Peptide Synthesis

Proline DerivativeN-alpha ProtectionC-alpha ProtectionKey AdvantagesKey Disadvantages
Fmoc-Pro-OHFmocFree acidStandard for Fmoc-SPPS, high coupling efficiency with appropriate reagents.Prone to racemization with certain activators; can lead to diketopiperazine formation.
Boc-Pro-OHBocFree acidStandard for Boc-SPPS.Requires strong acid for deprotection.
Methyl Prolinate HClNone (as hydrochloride)Methyl esterPotentially cost-effective starting material.Requires in-situ N-protection; potential for side reactions involving the ester; lack of established protocols.
Experimental Protocol: Incorporation of Fmoc-Pro-OH in Fmoc-SPPS
  • Resin Swelling: The solid support (e.g., Rink Amide resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group of the N-terminal amino acid on the growing peptide chain is removed using a solution of 20% piperidine (B6355638) in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the deprotection byproducts.

  • Coupling: Fmoc-Pro-OH (3-5 equivalents) is pre-activated with a coupling reagent such as HCTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. The activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours.

  • Washing: The resin is washed with DMF to remove excess reagents and byproducts.

  • Capping (Optional): Any unreacted amino groups on the resin can be capped using a solution of acetic anhydride (B1165640) and DIPEA in DMF to prevent the formation of deletion sequences.

  • The cycle is repeated for the subsequent amino acids in the peptide sequence.

SPPS_Cycle Start Start Resin_Swelling Resin Swelling (DMF) Start->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Next_Cycle Next Amino Acid? Washing_2->Next_Cycle Next_Cycle->Fmoc_Deprotection Yes Cleavage Cleavage from Resin & Deprotection Next_Cycle->Cleavage No Peptide Purified Peptide Cleavage->Peptide

Safety Operating Guide

Proper Disposal of Methyl Prolinate Hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is a critical component of ensuring a safe and compliant work environment. Methyl prolinate hydrochloride, a commonly used reagent, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step information for its safe disposal.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. This substance is classified as a hazardous chemical that can cause skin and serious eye irritation.[1]

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Protective gloves: Nitrile or other chemically resistant gloves are recommended.

  • Eye protection: Safety glasses with side shields or goggles are essential to prevent eye contact.[1]

  • Protective clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[1]

Handling:

  • Work in a well-ventilated area to avoid inhalation of dust.[2][3]

  • Avoid generating dust during handling and disposal.[1][3]

  • Wash hands thoroughly after handling the chemical.[1][2]

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Minor Spills:

  • Restrict Access: Cordon off the area of the spill to prevent unauthorized entry.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Carefully sweep up the spilled solid material.[1][3] Avoid creating dust.

  • Collection: Place the swept-up material into a suitable, labeled container for disposal.[1][3]

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials for disposal as chemical waste.

Major Spills:

  • Evacuate: Evacuate the immediate area.

  • Alert: Notify your institution's environmental health and safety (EHS) office and emergency responders immediately.[4]

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Secure the Area: Prevent entry into the spill zone.

III. Step-by-Step Disposal Procedure

The disposal of this compound must adhere to all local, state, and federal regulations.[4] The following is a general procedural guide.

  • Waste Identification and Collection:

    • Collect all waste containing this compound, including unused product, contaminated materials (e.g., paper towels, gloves), and spill cleanup debris.

    • Place the waste into a designated, properly labeled, and sealed container. The container should be compatible with the chemical.

  • Waste Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3]

    • Ensure the storage area is clearly marked as a hazardous waste accumulation area.

  • Consult with EHS:

    • Contact your institution's EHS office to determine the specific disposal requirements and to schedule a waste pickup. They will provide guidance on proper labeling and documentation.

  • Waste Disposal:

    • Disposal must be conducted through a licensed and approved waste disposal facility.[3]

    • Do not dispose of this compound down the drain or in the regular trash.[4][5] This can lead to environmental contamination and is a violation of regulations.

    • Recycling options may be available; consult with the manufacturer or your local waste management authority.[4]

IV. Quantitative Data Summary
PropertyValueSource
Melting Point/Range71 °C / 159.8 °F[1]
Hazard ClassificationsSkin Corrosion/Irritation: Category 2[1]
Serious Eye Damage/Eye Irritation: Category 2[1]
Incompatible MaterialsStrong oxidizing agents[1][3]

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure, the following diagram illustrates the decision-making process and necessary steps.

start Start: Methyl Prolinate Hydrochloride Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Is there a spill? ppe->spill_check minor_spill Minor Spill: - Ventilate Area - Sweep and Collect - Decontaminate spill_check->minor_spill Yes, Minor major_spill Major Spill: - Evacuate Area - Alert EHS/Emergency Services spill_check->major_spill Yes, Major collect_waste 2. Collect Waste in a Labeled, Sealed Container spill_check->collect_waste No minor_spill->collect_waste end End: Waste Disposed of by Licensed Facility major_spill->end store_waste 3. Store in a Cool, Dry, Well-Ventilated Area collect_waste->store_waste contact_ehs 4. Contact Institutional EHS for Disposal Guidance and Pickup store_waste->contact_ehs contact_ehs->end

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for Methyl Prolinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for handling Methyl prolinate hydrochloride in a laboratory setting. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to work safely and effectively with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin and eye irritation.[1][2] It is also a hygroscopic powder, meaning it readily absorbs moisture from the air.[1][3] Therefore, appropriate PPE is crucial to minimize exposure and ensure personal safety.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical splash goggles or safety glasses meeting ANSI Z87.1 or EN166 standards. A face shield is recommended when there is a significant risk of splashing.[1]To protect eyes from dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[3] Check manufacturer's glove compatibility charts for specific breakthrough times.To prevent skin contact and irritation.[1]
Body Protection A long-sleeved laboratory coat. Consider a chemical-resistant apron for larger quantities.To protect skin and clothing from contamination.[2]
Respiratory Protection A NIOSH-approved respirator is required when dusts are generated.[4] For powdered substances, a respirator with a particulate filter (e.g., N95, FFP2) is recommended, especially if working outside of a fume hood.[5]To prevent inhalation of airborne particles.[2]

Respirator Selection Guide

Assigned Protection Factor (APF)Respirator TypeWhen to Use
10Half-mask respirator with P95 or P100 filtersFor operations with low potential for dust generation.
50Full-facepiece respirator with P100 filtersFor operations with a higher potential for dust generation or when eye protection is also needed.
1000Powered Air-Purifying Respirator (PAPR) with HEPA filtersFor high-dust environments or long-duration tasks.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is essential for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace prep_materials Gather Materials & Equipment prep_workspace->prep_materials weigh Weighing prep_materials->weigh Proceed to Handling dissolve Dissolving/Reaction Setup weigh->dissolve transfer Transferring dissolve->transfer decontaminate Decontaminate Equipment transfer->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste decontaminate->dispose_waste store Store Unused Chemical dispose_waste->store

Caption: Workflow for handling this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Don PPE: Before handling, put on all required PPE as detailed in the table above.

    • Prepare Workspace: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] Ensure the work area is clean and uncluttered.

    • Gather Materials: Have all necessary equipment (spatulas, weigh boats, glassware, etc.) and reagents readily available to avoid leaving the designated handling area.

  • Handling:

    • Weighing:

      • Use a tared weigh boat or glassware.

      • Slowly and carefully transfer the powder to avoid generating dust.

      • If the powder is hygroscopic, work quickly to minimize exposure to atmospheric moisture.[3]

    • Dissolving/Reaction Setup:

      • If dissolving the powder, add it slowly to the solvent with stirring.

      • For reactions, add the compound to the reaction vessel within the fume hood.

    • Transferring:

      • When transferring between containers, do so carefully to prevent spills and dust formation.

  • Cleanup and Storage:

    • Decontamination: Thoroughly clean all equipment that came into contact with the chemical. Wash with an appropriate solvent, followed by soap and water.

    • Waste Disposal: Dispose of all contaminated materials (gloves, weigh boats, paper towels) in a designated hazardous waste container.

    • Storage: Store unused this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1]

Emergency and Disposal Plan

In the event of an emergency, a clear and practiced response is critical.

spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Additional PPE (if safe) spill->ppe contain Contain Spill (use absorbent) ppe->contain cleanup Clean Up Spill contain->cleanup dispose Dispose of Waste cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate

Caption: Emergency spill response workflow.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess the Spill: Determine the extent of the spill. For large spills, or if you are not trained in spill cleanup, contact your institution's environmental health and safety department immediately.

  • Contain the Spill: For small, manageable spills, and while wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite. Avoid raising dust.

  • Clean Up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel, being careful not to spread any remaining residue. Place the cleaning materials in the hazardous waste container.

  • Dispose: Seal the hazardous waste container and label it appropriately for disposal according to your institution's and local regulations.[2][3]

First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.
Skin Contact Remove contaminated clothing. Wash skin thoroughly with soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, weigh boats, and absorbent materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Chemical Waste: Unused or waste solutions of this compound should be collected in a designated, sealed, and labeled hazardous waste container.

  • Disposal: All chemical waste must be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations.[3] Do not dispose of this chemical down the drain.[8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.